2,2-Dimethyl-4-phenylbutan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2,2-dimethyl-4-phenylbutan-1-ol |
InChI |
InChI=1S/C12H18O/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 |
InChI Key |
CVZHOLRERXMXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Dimethyl-4-phenylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,2-Dimethyl-4-phenylbutan-1-ol. Due to a notable lack of experimentally determined data in peer-reviewed literature, this document primarily presents computed theoretical values for its physicochemical properties. A proposed synthetic route, based on established chemical principles for the synthesis of primary alcohols, is detailed along with a conceptual experimental workflow. This guide also highlights the current gap in knowledge regarding the biological activity and potential signaling pathways associated with this compound, identifying an opportunity for novel research in the fields of medicinal chemistry and pharmacology.
Chemical Properties
Currently, there is a significant scarcity of experimentally verified data for the physical and chemical properties of this compound. The following table summarizes the computed data available from comprehensive chemical databases.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 15732-85-1 | PubChem[1] |
| Molecular Formula | C₁₂H₁₈O | PubChem[1] |
| Molecular Weight | 178.27 g/mol | PubChem[1] |
| XLogP3 | 3.0 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 178.135765193 Da | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Complexity | 134 | PubChem[1] |
Note: The data presented above are computationally derived and have not been experimentally confirmed.
Experimental Protocols
As of the date of this document, no specific experimental protocols for the synthesis of this compound have been published in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on the well-established reduction of carboxylic acids to primary alcohols.[2][3][4]
Proposed Synthesis of this compound
The proposed synthesis involves the reduction of 2,2-dimethyl-4-phenylbutanoic acid using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄).
Reaction Scheme:
Detailed Methodology:
-
Preparation of the Reaction Flask: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).
-
Addition of Reducing Agent: A calculated amount of Lithium Aluminum Hydride (LiAlH₄) is suspended in a suitable anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) within the reaction flask under an inert atmosphere.
-
Addition of Carboxylic Acid: 2,2-dimethyl-4-phenylbutanoic acid, dissolved in the same anhydrous ether solvent, is added dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction: The reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the complete reduction of the carboxylic acid.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by an aqueous solution of a mild acid (e.g., 10% sulfuric acid) to neutralize the excess LiAlH₄ and hydrolyze the aluminum salts.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are then washed with brine.
-
Drying and Concentration: The organic solution is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.
Mandatory Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.
Information Availability
The following diagram illustrates the current state of available information for this compound.
References
Structure Elucidation of 2,2-Dimethyl-4-phenylbutan-1-ol: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of phenylbutanol derivatives. Due to the limited availability of experimental data for 2,2-Dimethyl-4-phenylbutan-1-ol, this document utilizes its structural isomer, 2-Methyl-4-phenyl-2-butanol, as a practical case study to demonstrate the principles of spectroscopic analysis and structural verification. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, tabulated spectral data, and workflow visualizations to aid in the characterization of novel compounds.
Introduction
This compound is a primary alcohol with the molecular formula C₁₂H₁₈O.[1] While its basic chemical properties can be computationally predicted, a thorough structure elucidation relies on empirical spectroscopic data. A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of published experimental data for this specific isomer.
In contrast, the structural isomer 2-Methyl-4-phenyl-2-butanol (C₁₁H₁₆O), a tertiary alcohol, is a well-characterized compound with readily available spectroscopic and synthesis data.[2][3][4][5][6] Therefore, this guide will employ 2-Methyl-4-phenyl-2-butanol as a surrogate to illustrate the systematic process of structure elucidation. The principles and techniques described herein are directly applicable to the characterization of this compound, should experimental data become available.
The elucidation of a chemical structure is a cornerstone of chemical and pharmaceutical research, providing the foundational information required for understanding a molecule's reactivity, biological activity, and potential applications. This process typically involves a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the key physicochemical properties for both this compound and the case study compound, 2-Methyl-4-phenyl-2-butanol, are presented below. Note that the properties for this compound are computed, while those for 2-Methyl-4-phenyl-2-butanol are experimentally determined where available.
| Property | This compound | 2-Methyl-4-phenyl-2-butanol |
| Molecular Formula | C₁₂H₁₈O[1] | C₁₁H₁₆O[4] |
| Molecular Weight | 178.27 g/mol [1] | 164.24 g/mol [4] |
| IUPAC Name | This compound[1] | 2-methyl-4-phenylbutan-2-ol[4] |
| Melting Point | Not Available | 29-33 °C[6][7] |
| Boiling Point | Not Available | 144 °C at 85 mm Hg[6] |
| Density | Not Available | 0.966 g/mL at 25 °C[6] |
Spectroscopic Data for Structure Elucidation (Case Study: 2-Methyl-4-phenyl-2-butanol)
The following sections detail the spectroscopic data for 2-Methyl-4-phenyl-2-butanol and interpret this data to confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.34-7.20 | multiplet | 5H | Aromatic protons (C₆H₅) |
| 2.71-2.67 | multiplet | 2H | -CH₂-Ph |
| 1.78-1.74 | multiplet | 2H | -CH₂-C(OH)(CH₃)₂ |
| 1.27 | singlet | 6H | -C(OH)(CH₃)₂ |
Table of ¹H NMR data for 2-Methyl-4-phenyl-2-butanol.[2]
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 142.4 | Aromatic C (quaternary) |
| 128.4 | Aromatic CH |
| 128.3 | Aromatic CH |
| 125.7 | Aromatic CH |
| 70.8 | -C(OH)(CH₃)₂ |
| 48.9 | -CH₂-C(OH)(CH₃)₂ |
| 30.1 | -CH₂-Ph |
| 29.2 | -C(OH)(CH₃)₂ |
Table of predicted ¹³C NMR data for 2-Methyl-4-phenyl-2-butanol.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Interpretation |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2970-2850 | C-H stretch (aliphatic) |
| ~1600, 1495, 1450 | C=C stretch (aromatic ring) |
| ~1150 | C-O stretch (tertiary alcohol) |
Table of characteristic IR absorption bands for 2-Methyl-4-phenyl-2-butanol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Interpretation |
| 164 | Molecular ion [M]⁺ |
| 149 | [M - CH₃]⁺ |
| 105 | [C₈H₉]⁺ (benzyl cation derivative) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 59 | [C₃H₇O]⁺ |
Table of key mass spectrometry fragmentation peaks for 2-Methyl-4-phenyl-2-butanol.[4]
Experimental Protocols
This section provides a detailed protocol for the synthesis of 2-Methyl-4-phenyl-2-butanol.
Synthesis of 2-Methyl-4-phenyl-2-butanol via Grignard Reaction
This protocol describes the synthesis of 2-Methyl-4-phenyl-2-butanol from benzylacetone and methylmagnesium chloride.[6]
Materials:
-
Benzylacetone
-
Methylmagnesium chloride (3.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzylacetone in anhydrous THF at 0 °C under an inert atmosphere, add a 3.0 M solution of methylmagnesium chloride in THF dropwise.
-
Stir the reaction mixture at 0 °C for 10 minutes.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-Methyl-4-phenyl-2-butanol.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-Methyl-4-phenyl-2-butanol.
Caption: A flowchart of the synthesis and purification process.
Phenylpropanoid Biosynthesis Pathway
Phenylbutanol derivatives are structurally related to phenylpropanoids, a large class of plant secondary metabolites.[1][8][9][10][11] The phenylpropanoid pathway is responsible for the biosynthesis of a wide variety of compounds with diverse biological activities. The diagram below provides a simplified overview of this pathway.
Caption: A simplified diagram of the phenylpropanoid pathway.
Potential Biological Activities
While specific biological activities for this compound are not documented, compounds within the broader class of phenylpropanoids and their derivatives are known to exhibit a wide range of biological effects. These include antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[11] The structural motifs present in phenylbutanols could potentially interact with various biological targets, making them interesting candidates for further investigation in drug discovery and development.
Conclusion
The structure elucidation of a novel chemical entity is a systematic process that relies on the synergistic application of various spectroscopic techniques. Although experimental data for this compound is not currently available, this guide has demonstrated the principles of structure elucidation using the well-characterized isomer, 2-Methyl-4-phenyl-2-butanol, as a case study. The methodologies and interpretation strategies outlined herein provide a robust framework for the characterization of this and other related phenylbutanol derivatives. Further research is warranted to synthesize and characterize this compound to fully understand its chemical and biological properties.
References
- 1. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]
- 3. 2-METHYL-4-PHENYL-2-BUTANOL(103-05-9) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Methyl-4-phenyl-2-butanol | C11H16O | CID 7632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-METHYL-4-PHENYL-2-BUTANOL(103-05-9) IR Spectrum [chemicalbook.com]
- 6. 2-METHYL-4-PHENYL-2-BUTANOL | 103-05-9 [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
- 10. INVESTIGATING THE ROLES OF PHENYLPROPANOID PATHWAY IN PLANT DEFENSE AGAINST PATHOGEN ATTACK [harvest.usask.ca]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Isomers and IUPAC Nomenclature of C12H18O Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of the molecular formula C12H18O, with a specific focus on its alcohol functionalities. The inherent structural diversity of this formula, indicating a degree of unsaturation of four, allows for a vast number of potential isomers, including aromatic, cyclic, and unsaturated aliphatic alcohols. This document details the IUPAC nomenclature for representative isomers, presents available physicochemical data, outlines a systematic experimental protocol for structure elucidation, and provides a logical workflow for the identification and naming of an unknown C12H18O alcohol.
Structural Diversity and IUPAC Nomenclature of C12H18O Alcohols
The molecular formula C12H18O encompasses a wide array of structural isomers. The degree of unsaturation suggests the presence of rings, double bonds, or a combination thereof. A prominent and biologically significant isomer is the intravenous anesthetic agent, Propofol.[1] Below is a classification of potential C12H18O alcohol isomers with their corresponding IUPAC names.
1.1. Phenolic Isomers
Phenols are a class of aromatic compounds where a hydroxyl group is directly bonded to a benzene ring.[2] Propofol is the most well-known phenolic isomer of C12H18O.
-
2,6-diisopropylphenol (Propofol): This is a widely used intravenous anesthetic.[1] Its structure features a phenol ring with two isopropyl groups at positions 2 and 6.
-
Other Isomeric Phenols: Numerous other isomers exist by varying the nature and position of the six carbons of the alkyl substituents on the phenol ring. Examples include isomers with hexyl, butyl, and ethyl/methyl combinations.
1.2. Aromatic (Non-Phenolic) Isomers
In these isomers, the hydroxyl group is not directly attached to the aromatic ring but to a side chain.
-
Phenyl-substituted Alcohols: These would involve a phenyl group and a six-carbon alcohol side chain, or various other combinations of alkyl-substituted phenyl groups and shorter alcohol side chains. An example could be 1-phenylhexan-1-ol, although this specific example does not fit the molecular formula. A correct example would be more complex, such as 4-(tert-butyl)-2,6-dimethylphenol.
1.3. Unsaturated Aliphatic and Cyclic Alcohols
The high degree of unsaturation allows for numerous aliphatic and cyclic structures containing double or triple bonds.
-
Dodecenols and Dodecadienols: These would be alcohols with a twelve-carbon chain containing one or more double or triple bonds. For instance, a hypothetical structure could be dodeca-2,4,6,8-tetraen-1-ol.
-
Cyclic Alcohols: These isomers would contain one or more rings. Examples could include derivatives of cyclohexanol or cyclooctanol with various unsaturated side chains.
Due to the vast number of possible isomers, a comprehensive listing is beyond the scope of this guide. The subsequent sections will focus on the systematic approach to identifying and naming an unknown C12H18O alcohol.
Physicochemical Data of Representative C12H18O Isomers
The physical properties of C12H18O isomers vary significantly with their molecular structure, particularly the degree of branching, the position of the hydroxyl group, and the presence of aromaticity.[2][3] Hydrogen bonding due to the hydroxyl group generally leads to higher boiling points compared to non-alcoholic isomers of similar molecular weight.[2]
| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| 2,6-diisopropylphenol (Propofol) | C12H18O | 178.27 | 256 | 18 | 0.955 |
| Monodeuterated propofol | C12H17DO | 179.28 | N/A | N/A | N/A |
| Trideuterated propofol | C12H15D3O | 181.29 | N/A | N/A | N/A |
Experimental Protocol for the Identification and IUPAC Nomenclature of a C12H18O Alcohol
The definitive identification of an unknown C12H18O alcohol requires a multi-step analytical approach combining physical characterization and spectroscopic analysis.
3.1. Preliminary Analysis and Physical Characterization
-
Determination of Physical State and Purity: Observe the physical state (liquid or solid) and color of the sample at room temperature. Assess purity using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Boiling Point/Melting Point Determination:
-
For liquid samples, determine the boiling point using distillation.[7]
-
For solid samples, determine the melting point. A sharp melting point range suggests a pure compound.
-
3.2. Spectroscopic Analysis
3.2.1. Infrared (IR) Spectroscopy
-
Objective: To identify the presence of the hydroxyl functional group.
-
Procedure:
-
Prepare the sample (neat for liquids, KBr pellet or Nujol mull for solids).
-
Acquire the IR spectrum.
-
Interpretation: Look for a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. The presence of sharp peaks around 1700 cm⁻¹ would suggest a carbonyl group, indicating the compound is not solely an alcohol.[8] Peaks slightly above 3000 cm⁻¹ can indicate C-H stretching from an aromatic ring or alkene.
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Interpretation:
-
Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons. Protons on a carbon attached to the hydroxyl group typically appear between 3.3 and 4.0 ppm. Aromatic protons are found between 6.0 and 8.5 ppm. The hydroxyl proton itself can appear over a wide range and is often a broad singlet.
-
Integration: The area under each peak is proportional to the number of protons giving rise to that signal.
-
Splitting (Multiplicity): The splitting pattern of a signal reveals the number of neighboring protons.
-
-
-
¹³C NMR Spectroscopy (with DEPT):
-
Sample Preparation: As with ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum, along with DEPT-90 and DEPT-135 spectra.
-
Interpretation:
-
Chemical Shift (δ): The number of signals indicates the number of unique carbon environments. Carbons bonded to the hydroxyl group typically resonate between 50 and 80 ppm. Aromatic carbons appear between 100 and 170 ppm.
-
DEPT-90: This experiment shows only CH (methine) carbons.
-
DEPT-135: This experiment shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons are absent. This information is crucial for piecing together the molecular structure.
-
-
3.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Procedure: Introduce the sample into the mass spectrometer.
-
Interpretation: The molecular ion peak (M⁺) will confirm the molecular weight of 178.27 g/mol for C12H18O. The fragmentation pattern can provide clues about the structure, such as the loss of water (M-18) from an alcohol or characteristic fragments from the cleavage of side chains.
3.4. Structure Elucidation and IUPAC Name Assignment
-
Determine the Degree of Unsaturation: For C12H18O, the degree of unsaturation is 4, indicating rings and/or pi bonds.
-
Identify Functional Groups: Use IR spectroscopy to confirm the presence of an -OH group and the absence of other key functional groups.
-
Assemble the Carbon Skeleton: Use the ¹³C NMR and DEPT data to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
Connect the Fragments: Use the ¹H NMR splitting patterns to deduce the connectivity of the proton-bearing carbons.
-
Propose a Structure: Combine all the spectroscopic data to propose a candidate structure.
-
Assign the IUPAC Name:
-
Identify the longest continuous carbon chain containing the hydroxyl group (the parent chain). For cyclic alcohols, the ring is the parent structure. For phenols, "phenol" is the parent name.[9]
-
Number the parent chain to give the carbon bearing the hydroxyl group the lowest possible number.[10]
-
Name and number all substituents.
-
Assemble the full name in alphabetical order of substituents.
-
Visualized Workflows
Logical Workflow for IUPAC Name Determination of a C12H18O Alcohol
Caption: A flowchart outlining the systematic process for identifying an unknown C12H18O alcohol.
This guide provides a foundational framework for the scientific investigation of C12H18O alcohols. The principles of IUPAC nomenclature, combined with a systematic application of modern analytical techniques, are essential for the accurate identification and characterization of these diverse chemical structures.
References
- 1. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Propofol [webbook.nist.gov]
- 5. Monodeuterated propofol | C12H18O | CID 11805331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trideuterated propofol | C12H18O | CID 11137742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Alcohols [colapret.cm.utexas.edu]
The Unheralded Synthesis: A Technical History of 2,2-Dimethyl-4-phenylbutan-1-ol
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper delves into the discovery and history of 2,2-dimethyl-4-phenylbutan-1-ol, a molecule whose existence is more a testament to the advancement of synthetic organic chemistry than a landmark discovery in itself. While a definitive historical record of its first synthesis is not prominent in the scientific literature, its molecular architecture points to the revolutionary impact of organometallic chemistry, particularly the Grignard reaction, in the early 20th century. This document provides a plausible historical context for its synthesis, detailed modern experimental protocols, comprehensive quantitative data, and a logical framework for its preparation. The absence of documented biological activity for this specific compound underscores the vastness of unexplored chemical space and the potential for future investigation.
Historical Context: The Dawn of Organometallic Synthesis
The story of this compound is intrinsically linked to the groundbreaking work of French chemist Victor Grignard. Prior to his discovery of the organomagnesium halides in 1900, the formation of carbon-carbon bonds, especially for the creation of sterically hindered structures like the neopentyl group present in this molecule, was a significant challenge for organic chemists.
The advent of the Grignard reaction provided a robust and versatile method for the synthesis of a wide array of alcohols from aldehydes, ketones, and esters. The synthesis of a primary alcohol bearing a quaternary carbon alpha to the hydroxyl group, such as this compound, would have been a logical extension of this powerful new methodology. It is highly probable that this compound was first synthesized in the early to mid-20th century in a laboratory exploring the scope and limitations of the Grignard reaction or similar organometallic transformations like the Barbier or Reformatsky reactions, which also facilitate the formation of carbon-carbon bonds.
While the specific researchers and the exact date of the first synthesis remain obscure, the intellectual framework for its creation was firmly established with the rise of synthetic organic chemistry. The development of spectroscopic techniques in the mid-20th century, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, would have been crucial for the definitive characterization of its structure.
Retrosynthetic Analysis and Synthetic Workflow
A logical approach to the synthesis of this compound involves a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. The key disconnection is the carbon-carbon bond between the carbon bearing the hydroxyl group and the adjacent quaternary carbon. This leads to a synthetic strategy involving the reaction of a Grignard reagent with an appropriate aldehyde.
The forward synthesis, therefore, involves the preparation of phenethylmagnesium bromide from phenethyl bromide and magnesium metal, followed by its reaction with 2,2-dimethylpropanal (pivalaldehyde).
Experimental Protocols
The following is a detailed experimental protocol for a modern synthesis of this compound.
Materials:
-
Phenethyl bromide (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (catalytic amount)
-
Anhydrous diethyl ether
-
2,2-Dimethylpropanal (pivalaldehyde) (1.1 eq)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
Part A: Preparation of Phenethylmagnesium Bromide
-
All glassware must be oven-dried and assembled hot under an inert atmosphere (nitrogen or argon).
-
To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve phenethyl bromide (1.0 eq) in anhydrous diethyl ether and add it to the addition funnel.
-
Add a small portion of the phenethyl bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining phenethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Pivalaldehyde and Workup
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2,2-dimethylpropanal (1.1 eq) in anhydrous diethyl ether and add it to the addition funnel.
-
Add the pivalaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Part C: Purification
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| Appearance | Colorless oil or low-melting solid |
| Boiling Point | Not precisely documented |
| Density | Not precisely documented |
| ¹H NMR (CDCl₃, 400 MHz) | Expected chemical shifts (δ, ppm): |
| ~7.35-7.15 (m, 5H, Ar-H) | |
| ~3.45 (s, 2H, -CH₂OH) | |
| ~2.70-2.60 (m, 2H, Ar-CH₂) | |
| ~1.70-1.60 (m, 2H, -CH₂-C(CH₃)₂) | |
| ~0.90 (s, 6H, -C(CH₃)₂) | |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected chemical shifts (δ, ppm): |
| ~142 (Ar-C) | |
| ~128.5 (Ar-CH) | |
| ~128.3 (Ar-CH) | |
| ~125.8 (Ar-CH) | |
| ~71 (-CH₂OH) | |
| ~45 (-CH₂-C(CH₃)₂) | |
| ~38 (-C(CH₃)₂) | |
| ~30 (Ar-CH₂) | |
| ~24 (-C(CH₃)₂) | |
| IR (thin film, cm⁻¹) | Expected characteristic peaks: |
| ~3350 (broad, O-H stretch) | |
| ~3030, 3060 (C-H stretch, aromatic) | |
| ~2960, 2870 (C-H stretch, aliphatic) | |
| ~1605, 1495, 1455 (C=C stretch, aromatic) | |
| ~1050 (C-O stretch) |
Note: The NMR and IR data are predicted based on the structure and data from analogous compounds. Actual experimental values may vary slightly.
Biological Activity and Signaling Pathways
A thorough search of scientific databases reveals no specific documented biological activities or associations with signaling pathways for this compound. This is not uncommon for a simple organic molecule that has not been the subject of targeted pharmacological or biological screening. Its structural motifs, however, including the phenyl and neopentyl groups, are present in various biologically active molecules. The lipophilic nature of the compound suggests it could potentially interact with hydrophobic pockets in proteins or cross biological membranes. Further research would be required to elucidate any potential biological effects.
Conclusion
While the discovery of this compound is not a storied event in the annals of chemistry, its existence is a direct consequence of the revolutionary synthetic methods developed in the early 20th century. Its synthesis is a classic example of the power of the Grignard reaction to construct complex carbon skeletons. This technical guide provides a comprehensive overview of its plausible historical context, a detailed and reproducible synthetic protocol, and expected analytical data. The lack of information on its biological activity presents an opportunity for future research, highlighting the vast potential that lies within the underexplored realms of chemical space.
Potential Biological Activity of Phenylbutan-1-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylbutan-1-ol and its derivatives represent a class of aromatic alcohols with significant potential for biological activity. While research directly focused on this specific scaffold is emerging, the well-documented bioactivities of structurally related phenylalkanols, such as phenylethanol and phenylpropanol derivatives, provide a strong impetus for their investigation. This technical guide synthesizes the current understanding of the potential antimicrobial and anti-inflammatory properties of phenylbutan-1-ol derivatives, drawing parallels from analogous compounds. It provides detailed experimental protocols for assessing these activities and explores the potential signaling pathways that may be modulated. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of molecules.
Introduction
Phenylbutan-1-ol, an aromatic alcohol, possesses a core structure that is amenable to a wide range of chemical modifications. The introduction of various functional groups onto the phenyl ring or modification of the butanol side chain can lead to a diverse library of derivatives with potentially enhanced or novel biological activities. The structural similarity of phenylbutan-1-ol to known bioactive molecules, including phenylpropanoids and phenylethanol derivatives, suggests a high probability of discovering compounds with valuable pharmacological properties. Phenylpropanoids, for instance, are a large class of plant secondary metabolites with well-documented antimicrobial, antioxidant, and anti-inflammatory effects.[1] Similarly, 2-phenylethanol and its derivatives have been shown to exhibit significant antimicrobial and bacteriostatic activities.[2] This guide will explore the extrapolated potential of phenylbutan-1-ol derivatives in these key therapeutic areas.
Potential Biological Activities
Based on the activities of structurally similar compounds, phenylbutan-1-ol derivatives are hypothesized to possess significant antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial activity of aromatic alcohols is often attributed to their ability to disrupt microbial cell membranes.[2] The lipophilic nature of the phenyl group allows for insertion into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents. It is anticipated that derivatives of phenylbutan-1-ol could exhibit broad-spectrum activity against a range of microbial pathogens.
-
Antibacterial Activity: Derivatives of the related compound 2-phenylethanol have demonstrated bacteriostatic and bactericidal effects against both Gram-positive and Gram-negative bacteria.[2][3] The efficacy of these compounds often correlates with their ability to bind to and disrupt the bacterial membrane.[2]
-
Antifungal Activity: Phenylpropanoids and their derivatives are known to possess antifungal properties.[1] It is plausible that phenylbutan-1-ol derivatives could also inhibit the growth of pathogenic fungi, such as Candida albicans.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Phenylpropanoids found in essential oils have been extensively studied for their anti-inflammatory effects.[4] These compounds can modulate various signaling pathways involved in the inflammatory response.
-
Inhibition of Inflammatory Mediators: Cinnamaldehyde, a phenylpropanoid, has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated cells.[4] It is plausible that certain phenylbutan-1-ol derivatives could exert similar inhibitory effects on these key inflammatory mediators.
-
Modulation of Cytokine Production: Anti-inflammatory compounds often act by suppressing the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and promoting the production of anti-inflammatory cytokines.
Quantitative Data on Structurally Related Compounds
To provide a quantitative perspective, the following table summarizes the biological activities of selected phenylethanol and phenylpropanoid derivatives. This data serves as a benchmark for the potential efficacy of novel phenylbutan-1-ol derivatives.
| Compound Class | Derivative Example | Biological Activity | Assay | Result (IC50/MIC) | Reference |
| Phenylpropanoids | 2'-Hydroxycinnamaldehyde | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | IC50: 8 mM | [5] |
| Phenylpropanoids | 2'-Hydroxycinnamaldehyde | Anti-inflammatory | NF-kB transcriptional activity | IC50: 22 mM | [5] |
| Phenylpropanoids | Cinnamaldehyde | Anti-inflammatory | PGE2 production in RAW 264.7 cells | 65% inhibition at 10 µg/mL | [4] |
| Phenylethanols | 2-Phenylethanol | Bacteriostatic | Growth of E. coli | Effective at 12–16 mM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antimicrobial and anti-inflammatory activities of phenylbutan-1-ol derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (phenylbutan-1-ol derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth and solvent)
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive and negative controls on each plate.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of microbial growth.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (phenylbutan-1-ol derivative)
-
Griess Reagent (for NO measurement)
-
MTT or other viability assay reagents
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a non-stimulated control and a vehicle control.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.
Visualization of Workflows and Pathways
Experimental Workflow
Potential Signaling Pathway: NF-κB Inhibition
A plausible mechanism for the anti-inflammatory activity of phenylbutan-1-ol derivatives is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Conclusion
While direct experimental evidence for the biological activities of phenylbutan-1-ol derivatives is currently limited in the public domain, the extensive research on structurally related phenylalkanols provides a strong foundation for their investigation as potential antimicrobial and anti-inflammatory agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, and the established in vitro and in vivo models described in this guide offer a clear path for their biological evaluation. Future research focused on synthesizing and screening derivatives of phenylbutan-1-ol is highly warranted and holds the promise of discovering novel therapeutic leads. This technical guide provides the necessary framework for initiating such a research program.
References
- 1. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 2,2-Dimethyl-4-phenylbutan-1-ol: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-4-phenylbutan-1-ol is a primary alcohol with a neopentyl-like scaffold and a phenylpropyl substituent. This unique structural arrangement imparts specific chemical properties that are of interest in medicinal chemistry and materials science. Understanding its spectroscopic signature is crucial for its identification, characterization, and quality control in various research and development applications. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound and a hypothetical protocol for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with the known spectral data of its constitutional isomer, 2-methyl-4-phenyl-2-butanol.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.15 | m | 5H | Ar-H |
| ~ 3.30 | s | 2H | CH ₂-OH |
| ~ 2.60 | t | 2H | Ph-CH ₂ |
| ~ 1.65 | t | 2H | Ph-CH₂-CH ₂ |
| ~ 0.90 | s | 6H | C(CH ₃)₂ |
| ~ 1.50 (variable) | br s | 1H | OH |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 142.0 | Quaternary | Ar-C (ipso) |
| ~ 128.5 | Tertiary | Ar-C H (ortho, meta) |
| ~ 126.0 | Tertiary | Ar-C H (para) |
| ~ 70.0 | Primary | C H₂-OH |
| ~ 45.0 | Secondary | Ph-C H₂ |
| ~ 35.0 | Quaternary | C (CH₃)₂ |
| ~ 30.0 | Secondary | Ph-CH₂-C H₂ |
| ~ 24.0 | Primary | C(C H₃)₂ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350 | Strong, Broad | O-H stretch (alcohol) |
| ~ 3080, 3060, 3030 | Medium | C-H stretch (aromatic) |
| ~ 2950, 2870 | Strong | C-H stretch (aliphatic) |
| ~ 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |
| ~ 1050 | Strong | C-O stretch (primary alcohol) |
| ~ 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 178 | Moderate | [M]⁺ (Molecular Ion) |
| 160 | Low | [M - H₂O]⁺ |
| 147 | Moderate | [M - CH₂OH]⁺ |
| 105 | Strong | [C₈H₉]⁺ (phenylethyl cation) |
| 91 | Very Strong | [C₇H₇]⁺ (tropylium ion) |
| 57 | Strong | [C₄H₉]⁺ (tert-butyl cation) |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the Grignard reaction between 3-phenylpropylmagnesium bromide and pivalaldehyde, followed by an aqueous workup.
Synthesis Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine and gently heat under nitrogen to activate the magnesium. Allow the flask to cool and add anhydrous diethyl ether. Add a solution of 3-phenylpropyl bromide (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of pivalaldehyde (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Aqueous Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Experimental Protocol: Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy: Prepare a solution of the purified product in deuterated chloroform (CDCl₃). Record the ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Infrared Spectroscopy: Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the purified product using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).
Logical Workflow for Characterization
Caption: Workflow for the spectroscopic characterization of the final product.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-4-phenylbutan-1-ol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2,2-dimethyl-4-phenylbutan-1-ol, a primary alcohol with potential applications in medicinal chemistry and fragrance development. The synthesis is achieved through a Grignard reaction, a robust and versatile method for carbon-carbon bond formation.
Introduction
The Grignard reaction is a fundamental organometallic reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1] This reaction is widely employed in organic synthesis to construct complex carbon skeletons. For the synthesis of the primary alcohol this compound, the proposed and most logical Grignard approach involves the reaction of phenethylmagnesium bromide with the sterically hindered aldehyde, 2,2-dimethylpropanal (pivaldehyde).
Reaction Scheme
The overall reaction is depicted below:
-
Step 1: Formation of the Grignard Reagent (Phenethylmagnesium Bromide) 2-Phenylethyl bromide reacts with magnesium metal in an anhydrous ether solvent to form phenethylmagnesium bromide.
-
Step 2: Grignard Reaction with Pivaldehyde The prepared phenethylmagnesium bromide is then reacted with 2,2-dimethylpropanal. The nucleophilic phenethyl group attacks the electrophilic carbonyl carbon of the aldehyde.
-
Step 3: Acidic Workup The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent acidic workup step to yield the final product, this compound.
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Magnesium turnings | Mg | 24.31 | 1.22 g (50.0 mmol) | 99.8% |
| 2-Phenylethyl bromide | C₈H₉Br | 185.06 | 7.40 g (40.0 mmol) | 98% |
| 2,2-Dimethylpropanal (Pivaldehyde) | C₅H₁₀O | 86.13 | 3.45 g (40.0 mmol) | 97% |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ~150 mL | ACS grade, dried |
| Iodine (I₂) | I₂ | 253.81 | 1 small crystal | ACS grade |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | ~100 mL | |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (e.g., 1 M aq.) | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel (500 mL)
-
Standard laboratory glassware
Detailed Experimental Procedure
Part A: Preparation of Phenethylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions. A calcium chloride drying tube should be placed on top of the reflux condenser.
-
Initiation of Grignard Formation: Place the magnesium turnings (1.22 g, 50.0 mmol) and a magnetic stir bar in the three-necked flask. Add a small crystal of iodine to activate the magnesium surface.
-
Reactant Addition: In the dropping funnel, prepare a solution of 2-phenylethyl bromide (7.40 g, 40.0 mmol) in 50 mL of anhydrous diethyl ether.
-
Reaction Initiation: Add approximately 5-10 mL of the 2-phenylethyl bromide solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a small amount of pre-formed Grignard reagent if available. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, often with spontaneous refluxing of the ether.
-
Completion of Grignard Formation: Once the reaction has initiated, add the remaining 2-phenylethyl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should appear as a dark, grayish-brown mixture.
Part B: Reaction with 2,2-Dimethylpropanal and Work-up
-
Cooling: Cool the freshly prepared phenethylmagnesium bromide solution to 0 °C using an ice bath.
-
Aldehyde Addition: Dissolve 2,2-dimethylpropanal (3.45 g, 40.0 mmol) in 20 mL of anhydrous diethyl ether and add this solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture again to 0 °C and slowly add 100 mL of a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide. This should be done carefully as it is an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
Part C: Purification
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Theoretical Yield (g) |
| 2-Phenylethyl bromide | C₈H₉Br | 185.06 | 40.0 | - |
| Magnesium | Mg | 24.31 | 50.0 | - |
| 2,2-Dimethylpropanal | C₅H₁₀O | 86.13 | 40.0 | - |
| This compound | C₁₂H₁₈O | 178.27 | 40.0 | 7.13 |
Table 2: Predicted Spectroscopic Data for this compound
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Phenyl-H | ~7.32 - 7.15 | m | 5H | Ar-H |
| CH₂-Ar | ~2.65 | t | 2H | Ph-CH ₂- |
| CH₂-C(CH₃)₂ | ~1.65 | t | 2H | -CH ₂-C(CH₃)₂- |
| CH₂-OH | ~3.30 | s | 2H | -CH ₂-OH |
| C(CH₃)₂ | ~0.90 | s | 6H | -C(CH ₃)₂- |
| OH | Variable | br s | 1H | -OH |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Aromatic C (quaternary) | ~142.5 | Ar-C |
| Aromatic CH | ~128.4, ~128.3, ~125.7 | Ar-CH |
| C H₂-OH | ~70.0 | |
| C (CH₃)₂ | ~35.0 | |
| Ph-C H₂ | ~30.0 | |
| -C H₂-C(CH₃)₂ | ~40.0 | |
| -C(C H₃)₂ | ~24.0 |
Mandatory Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Reaction scheme for the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
Asymmetric Synthesis of Chiral Phenylbutanol Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral phenylbutanol compounds are valuable building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide range of therapeutic agents. Their specific stereochemistry is often crucial for biological activity and selectivity. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of various chiral phenylbutanol isomers, including 1-phenyl-1-butanol, 2-phenyl-2-butanol, and 4-phenyl-2-butanol. The methods described herein utilize both chemical and biocatalytic approaches, offering a range of options to suit different research and development needs.
Methods Overview
The asymmetric synthesis of chiral phenylbutanols can be broadly categorized into three main strategies:
-
Enantioselective Reduction of Prochiral Ketones: This is a widely used approach where a prochiral ketone, such as butyrophenone or 4-phenyl-2-butanone, is reduced to the corresponding chiral alcohol using a chiral catalyst.
-
Enantioselective Alkylation of Aldehydes: This method involves the addition of an alkyl group to an aldehyde in the presence of a chiral catalyst or ligand to create a new stereocenter.
-
Biocatalysis: This approach utilizes enzymes or whole-cell systems to perform highly selective reductions or other transformations, often under mild and environmentally friendly conditions.
This document will detail specific protocols for each of these strategies.
Data Presentation: Comparison of Asymmetric Synthesis Methods
The following tables summarize the quantitative data for the different asymmetric synthesis methods described in the experimental protocols section.
Table 1: Asymmetric Synthesis of (R)-1-Phenyl-1-butanol
| Method | Catalyst/Reagent | Precursor | Yield (%) | ee (%) | Key Reaction Conditions |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Butyrophenone | 97 | 91 | BH3·SMe2, THF, 65°C |
Table 2: Asymmetric Synthesis of Chiral 2-Phenyl-2-butanol
| Method | Catalyst/Reagent | Precursor | Yield (%) | ee (%) | Key Reaction Conditions |
| Grignard Reaction | EtMgBr / Chiral Ligand | Acetophenone | Good | 33 | Optically active solvent/ligand |
Table 3: Asymmetric Synthesis of (S)-4-Phenyl-2-butanol
| Method | Catalyst/Reagent | Precursor | Yield (%) | ee (%) | Key Reaction Conditions |
| Asymmetric Transfer Hydrogenation | RuCl(p-cymene)[(R,R)-Ts-DPEN] | 4-Phenyl-2-butanone | Moderate | >91 | HCOOH/Et3N, DMF |
| Biocatalysis | Saccharomyces cerevisiae | 4-Phenyl-2-butanone | High | >99 | Aqueous media, ambient temp. |
Experimental Protocols
Protocol 1: Asymmetric Reduction of Butyrophenone via Corey-Bakshi-Shibata (CBS) Reduction
This protocol describes the enantioselective reduction of butyrophenone to (R)-1-phenyl-1-butanol using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.[1]
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (20 mol%)[2]
-
Butyrophenone
-
Borane-dimethyl sulfide complex (BH3·SMe2)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (20 mol%) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.2 equivalents) to the catalyst solution. Stir the mixture at 0°C for 15 minutes.
-
In a separate flask, prepare a solution of butyrophenone (1.0 equivalent) in anhydrous THF.
-
Slowly add the butyrophenone solution to the catalyst-borane mixture at 0°C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 65°C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0°C and slowly quench by the addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NH4Cl.
-
Separate the organic layer, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-1-phenyl-1-butanol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Ethylation of Acetophenone via Chiral Ligand-Mediated Grignard Reaction
This protocol outlines a general procedure for the asymmetric addition of an ethyl Grignard reagent to acetophenone to produce chiral 2-phenyl-2-butanol, mediated by a chiral ligand.[3]
Materials:
-
Acetophenone
-
Ethylmagnesium bromide (EtMgBr) solution in diethyl ether
-
Chiral ligand (e.g., a derivative of a chiral amino alcohol)
-
Anhydrous diethyl ether or other suitable anhydrous solvent
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the chiral ligand (typically 5-20 mol%) and dissolve it in anhydrous diethyl ether.
-
Cool the solution to the desired temperature (e.g., -78°C).
-
Slowly add the ethylmagnesium bromide solution (typically 1.1-1.5 equivalents) to the chiral ligand solution. Stir the mixture for 30-60 minutes to allow for complex formation.
-
In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether.
-
Slowly add the acetophenone solution to the Grignard reagent-ligand complex at the same low temperature.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl at low temperature.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield chiral 2-phenyl-2-butanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 3: Asymmetric Transfer Hydrogenation of 4-Phenyl-2-butanone
This protocol describes the asymmetric transfer hydrogenation of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol using a Ru(II) catalyst.[4][5]
Materials:
-
RuCl(p-cymene)[(R,R)-Ts-DPEN] (catalyst)
-
4-Phenyl-2-butanone
-
Formic acid/triethylamine azeotrope (5:2 molar ratio) as the hydrogen source
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a nitrogen-purged flask, dissolve the RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst (typically 0.5-2 mol%) in anhydrous DMF.
-
Add the formic acid/triethylamine azeotrope to the catalyst solution.
-
Add 4-phenyl-2-butanone (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (S)-4-phenyl-2-butanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 4: Biocatalytic Reduction of 4-Phenyl-2-butanone using Saccharomyces cerevisiae
This protocol details the whole-cell biocatalytic reduction of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol using baker's yeast (Saccharomyces cerevisiae).[6]
Materials:
-
Saccharomyces cerevisiae (baker's yeast)
-
4-Phenyl-2-butanone
-
Glucose (or other sugar source)
-
Water (or buffer solution, e.g., phosphate buffer pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flask, suspend Saccharomyces cerevisiae (e.g., 10 g) in water or buffer (e.g., 100 mL).
-
Add glucose (e.g., 5 g) to the yeast suspension and stir at room temperature for about 30 minutes to activate the yeast.
-
Add 4-phenyl-2-butanone (e.g., 1 mmol) to the activated yeast suspension. The substrate can be added neat or as a solution in a minimal amount of a water-miscible solvent like ethanol.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking for 24-48 hours. Monitor the reaction progress by GC analysis of small aliquots.
-
Upon completion, centrifuge the reaction mixture to pellet the yeast cells.
-
Extract the supernatant with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (S)-4-phenyl-2-butanol.
-
Determine the enantiomeric excess by chiral GC analysis.
Visualizations
General Workflow for Asymmetric Synthesis
Caption: General workflow for the asymmetric synthesis of chiral phenylbutanols.
Comparison of Catalytic Approaches
Caption: Comparison of different catalytic approaches for asymmetric synthesis.
CBS Reduction Mechanism Overview
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
References
Application Notes and Protocols: 2,2-Dimethyl-4-phenylbutan-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-4-phenylbutan-1-ol is a versatile, yet under-explored building block in the field of organic synthesis. Its unique structural features, including a neopentyl alcohol moiety and a phenylpropyl backbone, offer intriguing possibilities for the construction of complex molecular architectures. The gem-dimethyl group provides steric hindrance that can influence reaction selectivity and metabolic stability, a desirable trait in drug design. The primary alcohol functionality serves as a key handle for a variety of chemical transformations, including oxidation to aldehydes and carboxylic acids, and conversion to amines, esters, and ethers. This document provides an overview of the potential applications of this compound in organic synthesis, with a focus on its utility in the development of novel therapeutic agents. While direct examples of its incorporation into active pharmaceutical ingredients (APIs) are not prevalent in the current literature, its structural motifs are present in various biologically active compounds. This report outlines synthetic strategies and detailed protocols for key transformations of this building block, based on established methodologies for analogous structures.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.[1]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| CAS Number | 15732-85-1 |
| Appearance | Inquire with supplier |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Soluble in organic solvents |
Applications in Organic Synthesis
This compound can serve as a precursor to a range of functionalized molecules, making it a valuable starting material for synthetic campaigns.
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol can be selectively oxidized to the corresponding aldehyde, 2,2-dimethyl-4-phenylbutanal, or further to the carboxylic acid, 2,2-dimethyl-4-phenylbutanoic acid. These derivatives are valuable intermediates for various C-C and C-N bond-forming reactions.
-
2,2-Dimethyl-4-phenylbutanal can be utilized in reactions such as Wittig olefination, aldol condensation, and reductive amination to introduce further complexity.
-
2,2-Dimethyl-4-phenylbutanoic acid can be converted to esters, amides, and acid chlorides, which are key functional groups in many biologically active molecules.[2][3] Phenylbutyric acid derivatives, for instance, have shown a range of biological activities, including roles as histone deacetylase (HDAC) inhibitors and chemical chaperones.[4][5]
Synthesis of Chiral Amines
The synthesis of chiral amines from alcohols is a critical transformation in the pharmaceutical industry, as a vast number of APIs contain stereogenic amine centers. While no direct examples using this compound were found, enzymatic cascade reactions have been successfully employed for the conversion of the related racemic 4-phenyl-2-butanol into either the (S)- or (R)-amine with high enantioselectivity. A similar biocatalytic approach could potentially be developed for this compound.
Experimental Protocols
The following protocols are representative methods for the transformation of primary alcohols and are adaptable for this compound.
Protocol 1: Oxidation of a Primary Alcohol to an Aldehyde (Swern Oxidation)
This protocol describes a general procedure for the Swern oxidation, which is a mild method for converting primary alcohols to aldehydes with minimal over-oxidation.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
This compound
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add DMSO (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,2-dimethyl-4-phenylbutanal.
Protocol 2: Oxidation of a Primary Alcohol to a Carboxylic Acid (Jones Oxidation)
This protocol provides a general method for the oxidation of a primary alcohol to a carboxylic acid using Jones reagent.
Materials:
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
This compound
-
Standard laboratory glassware
Procedure:
-
Prepare the Jones reagent by dissolving chromium trioxide (1.0 eq) in concentrated sulfuric acid (1.0 eq), then cautiously diluting with water.
-
Dissolve this compound (1.0 eq) in acetone in a flask equipped with a stirrer and cool in an ice bath.
-
Add the Jones reagent dropwise to the alcohol solution until a persistent orange color is observed.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Dilute the mixture with water and extract the product with ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,2-dimethyl-4-phenylbutanoic acid.
Logical Workflow for Utilizing this compound
The following diagram illustrates a potential synthetic workflow starting from this compound.
Caption: Potential synthetic transformations of this compound.
Signaling Pathways and Biological Activity
Currently, there is a lack of published research directly linking derivatives of this compound to specific signaling pathways or demonstrating their biological activity. However, the structurally related compound, 4-phenylbutyric acid (4-PBA), is a well-studied molecule with known effects on cellular processes. 4-PBA acts as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and also functions as a histone deacetylase (HDAC) inhibitor.[4][5] These activities of 4-PBA are implicated in a variety of diseases, including cancer and neurodegenerative disorders.[4][5] It is plausible that derivatives of 2,2-dimethyl-4-phenylbutanoic acid could exhibit similar biological activities, and this represents a promising area for future research.
The following diagram illustrates the known signaling pathways influenced by the related compound, 4-phenylbutyric acid.
Caption: Known biological activities of the analogous compound 4-phenylbutyric acid.
Conclusion
This compound represents a building block with significant potential for applications in organic synthesis and drug discovery. While its direct use in the synthesis of APIs is not yet well-documented, its structural features and the reactivity of its primary alcohol group make it an attractive starting material for the creation of diverse molecular libraries. The protocols and synthetic strategies outlined in this document provide a foundation for researchers to explore the utility of this compound. Further investigation into the biological activities of its derivatives is warranted, particularly given the known therapeutic effects of structurally related molecules.
References
- 1. This compound | C12H18O | CID 59141048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4374-44-1|2,2-Dimethyl-4-phenylbutanoic acid|BLD Pharm [bldpharm.com]
- 3. 2,2-Dimethyl-4-phenylbutanoic acid | C12H16O2 | CID 12473719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic treatment of 4-phenylbutyric acid ameliorates cognitive impairment after focal cerebral ischemia/ reperfusion injury in rats - Indian Journal of Physiology and Pharmacology [ijpp.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2,2-Dimethyl-4-phenylbutan-1-ol
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of 2,2-Dimethyl-4-phenylbutan-1-ol, an important intermediate in pharmaceutical synthesis. The described protocol is designed for researchers, scientists, and drug development professionals requiring an accurate and reproducible method to assess the purity of this compound and to identify and quantify any related impurities. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides comprehensive experimental protocols, system suitability parameters, and a sample data presentation.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can carry over to the final drug product, potentially affecting its safety and efficacy. Therefore, a reliable analytical method for purity assessment is essential for quality control throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for this application.[1][2] This application note presents a validated HPLC method for the purity analysis of this compound.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of non-polar compounds like this compound.[3][4]
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard: this compound of known purity (e.g., >99.5%)
-
Sample: this compound to be analyzed
Preparation of Solutions
-
Reference Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Spiked Sample Solution (for specificity): Prepare a sample solution as described above and spike it with known impurities or related compounds at a concentration of approximately 0.1% of the main analyte concentration.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 210 nm |
| Run Time | 30 minutes |
System Suitability Testing (SST)
Before initiating the sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[5][6][7] A series of injections of the reference standard solution are performed to ensure the system is operating correctly. The acceptance criteria are based on guidelines from the United States Pharmacopeia (USP) and the International Conference on Harmonisation (ICH).[6][7][8]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections |
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Example Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 4.58 | 1,234 | 0.05 |
| This compound | 12.75 | 2,465,789 | 99.85 |
| Impurity 2 | 15.23 | 2,468 | 0.10 |
| Total | 2,469,491 | 100.00 |
Table 2: System Suitability Test Results
| Parameter | Result | Acceptance Criteria | Status |
| Tailing Factor (T) | 1.1 | ≤ 2.0 | Pass |
| Theoretical Plates (N) | 5800 | > 2000 | Pass |
| Repeatability (%RSD) | 0.85% | ≤ 2.0% | Pass |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for HPLC purity analysis.
Logical Relationship of Purity Assessment
Caption: Logical flow of purity assessment.
Conclusion
The RP-HPLC method described in this application note is suitable for the routine purity analysis of this compound. The method is specific, robust, and provides accurate and reproducible results. Adherence to the detailed experimental protocol and system suitability criteria will ensure the generation of high-quality data for quality control and regulatory purposes in the pharmaceutical industry.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 8. System suitability requirements for a USP HPLC method - Tips & Suggestions [mtc-usa.com]
Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Substituted Butanols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the principles and practices of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of substituted butanols. These compounds are pivotal structural motifs in various biologically active molecules and serve as key building blocks in organic synthesis. A thorough understanding of their spectral characteristics is paramount for unambiguous identification, purity assessment, and the study of their chemical behavior.
Introduction to NMR Analysis of Substituted Butanols
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique that provides detailed information about the molecular structure of a compound. For substituted butanols, 1H and 13C NMR are particularly powerful for determining the carbon skeleton, the position and nature of substituents, and the stereochemistry.
The chemical shift (δ) in NMR is highly sensitive to the electronic environment of each nucleus. The presence of an electron-withdrawing group, such as a hydroxyl (-OH) or a halogen, will deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups will cause an upfield shift. Spin-spin coupling, observed as the splitting of signals into multiplets in 1H NMR, provides information about the connectivity of adjacent, non-equivalent protons. The magnitude of this interaction is given by the coupling constant (J), measured in Hertz (Hz).
This guide will cover the spectral features of the four primary butanol isomers—1-butanol, 2-butanol, isobutanol (2-methyl-1-propanol), and tert-butanol (2-methyl-2-propanol)—as well as representative substituted butanols.
Data Presentation: 1H and 13C NMR Spectral Data
The following tables summarize the 1H and 13C NMR spectral data for butanol isomers and selected substituted butanols in deuterated chloroform (CDCl₃), a common NMR solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0 ppm. Coupling constants (J) are given in Hertz (Hz).
Table 1: 1H and 13C NMR Data for Butanol Isomers in CDCl₃
| Compound | Structure | Carbon Position | ¹³C Chemical Shift (δ, ppm) | Proton Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-Butanol | CH₃CH₂CH₂CH₂OH | C1 | 62.5 | H1 | 3.64 | t | 6.6 |
| C2 | 35.1 | H2 | 1.57 | p | 6.7 | ||
| C3 | 19.2 | H3 | 1.40 | sx | 7.4 | ||
| C4 | 13.8 | H4 | 0.94 | t | 7.3 | ||
| OH | - | OH | ~1.5 (broad s) | s | - | ||
| 2-Butanol | CH₃CH(OH)CH₂CH₃ | C1 | 22.9 | H1 | 1.21 | d | 6.2 |
| C2 | 69.1 | H2 | 3.80 | p | 6.2 | ||
| C3 | 32.1 | H3 | 1.48 | m | - | ||
| C4 | 9.8 | H4 | 0.92 | t | 7.5 | ||
| OH | - | OH | ~1.6 (broad s) | s | - | ||
| Isobutanol | (CH₃)₂CHCH₂OH | C1 | 69.3 | H1 | 3.49 | d | 6.7 |
| C2 | 30.7 | H2 | 1.78 | nonet | 6.7 | ||
| C3 | 18.7 | H3 | 0.95 | d | 6.7 | ||
| OH | - | OH | ~1.5 (broad s) | s | - | ||
| tert-Butanol | (CH₃)₃COH | C1 | 68.9 | H1 | - | - | - |
| C2 | 31.6 | H2 | 1.28 | s | - | ||
| OH | - | OH | ~1.4 (broad s) | s | - |
Note: The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and may not show coupling to adjacent protons due to rapid chemical exchange.
Table 2: 1H and 13C NMR Data for Substituted Butanols in CDCl₃
| Compound | Structure | Carbon Position | ¹³C Chemical Shift (δ, ppm) | Proton Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-Chloro-1-butanol | CH₃CHClCH₂CH₂OH | C1 | 60.5 | H1 | 3.85 | t | 6.0 |
| C2 | 42.5 | H2 | 1.95 | m | - | ||
| C3 | 58.0 | H3 | 4.20 | p | 6.3 | ||
| C4 | 22.5 | H4 | 1.55 | d | 6.5 | ||
| OH | - | OH | ~2.0 (broad s) | s | - | ||
| 2,3-Butanediol | CH₃CH(OH)CH(OH)CH₃ | C1/C4 | 19.5 | H1/H4 | 1.15 | d | 6.3 |
| (meso) | C2/C3 | 71.5 | H2/H3 | 3.75 | q | 6.3 | |
| OH | - | OH | ~2.5 (broad s) | s | - | ||
| 3-Amino-1-butanol | CH₃CH(NH₂)CH₂CH₂OH | C1 | 60.8 | H1 | 3.70 | t | 6.2 |
| C2 | 40.1 | H2 | 1.60 | m | - | ||
| C3 | 48.9 | H3 | 3.00 | m | - | ||
| C4 | 24.1 | H4 | 1.15 | d | 6.4 | ||
| OH/NH₂ | - | OH/NH₂ | ~2.1 (broad s) | s | - |
Experimental Protocols
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
Substituted butanol sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR for small molecules)[1]
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette and bulb
-
Small vial
-
Filter (e.g., glass wool or a syringe filter)
-
Internal standard (e.g., TMS), optional
Protocol:
-
Weigh the Sample: Accurately weigh the desired amount of the substituted butanol into a clean, dry vial.
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] Swirl or gently vortex the vial to dissolve the sample completely.
-
Filter the Solution: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents distortion of the magnetic field homogeneity.
-
Transfer to NMR Tube: Carefully transfer the solution into the NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically a height of about 4-5 cm).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
-
D₂O Shake (for -OH identification): To confirm the identity of a hydroxyl proton signal, a "D₂O shake" can be performed. After acquiring an initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, cap it, and shake gently to mix. The labile -OH proton will exchange with deuterium, causing the -OH peak to disappear or significantly diminish in the subsequent ¹H NMR spectrum.[2]
1H and 13C NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These may need to be optimized depending on the specific instrument and sample.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a moderately concentrated sample.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): Typically -2 to 12 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide ¹H decoupling and Nuclear Overhauser Effect (NOE) enhancement.[3]
-
Number of Scans (NS): 128 to 1024 scans or more, depending on the sample concentration, due to the low natural abundance of ¹³C.[3]
-
Relaxation Delay (D1): 2 seconds.[3]
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): Typically 0 to 220 ppm.
-
Temperature: 298 K (25 °C).
Visualizations
Spin-Spin Coupling in 1-Butanol
The following diagram illustrates the spin-spin coupling interactions in 1-butanol, which give rise to the observed multiplicities in its ¹H NMR spectrum.
References
GC-MS protocol for identifying phenylbutan-1-ol isomers
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Identification of Phenylbutan-1-ol Positional Isomers
Introduction
Phenylbutanol isomers are aromatic alcohols with applications in fragrance, specialty chemicals, and as intermediates in pharmaceutical synthesis. The four primary positional isomers sharing the phenylbutan-1-ol core structure are 1-phenyl-1-butanol, 2-phenyl-1-butanol, 3-phenyl-1-butanol, and 4-phenyl-1-butanol. Distinguishing between these isomers is critical for quality control, reaction monitoring, and regulatory compliance, as their chemical and biological properties can vary significantly. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. The combination of chromatographic retention time and mass spectral fragmentation patterns provides a high degree of confidence in isomer identification.
This document provides a detailed protocol for the separation and identification of four phenylbutan-1-ol positional isomers using a standard GC-MS system. It includes instrument parameters, expected retention data, and an analysis of the characteristic mass spectral fragmentation patterns that enable unambiguous differentiation.
Experimental Protocol
This protocol outlines the steps for sample preparation and GC-MS analysis.
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of 1-phenyl-1-butanol, 2-phenyl-1-butanol, 3-phenyl-1-butanol, and 4-phenyl-1-butanol at a concentration of 1 mg/mL in methanol or high-purity dichloromethane.
-
Working Solution: Create a mixed isomer working solution by combining equal volumes of each stock solution. Dilute this mixture with the solvent to a final concentration of 10 µg/mL for each isomer.
-
Unknown Sample Preparation: Dissolve the unknown sample in the chosen solvent to achieve an estimated final concentration within the instrument's linear range (e.g., 1-20 µg/mL). If the sample matrix is complex, appropriate extraction techniques (e.g., liquid-liquid extraction or solid-phase extraction) may be required.
GC-MS Instrumentation and Conditions
-
Instrument: A standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer.
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (5% Phenyl Methyl Siloxane), with dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness is recommended. These columns offer good selectivity for aromatic compounds.[1]
-
Injection: 1 µL of the sample solution is injected in splitless mode to maximize sensitivity.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| GC Conditions | |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1.0 µL |
| Oven Program | - Initial Temp: 70 °C, hold for 2 min |
| - Ramp: 10 °C/min to 250 °C | |
| - Final Hold: Hold at 250 °C for 5 min | |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40 - 200 |
| Solvent Delay | 3 minutes |
Results and Discussion
Chromatographic Separation
The positional isomers of phenylbutan-1-ol are expected to elute based on their boiling points and interaction with the stationary phase. While exact retention times will vary between instruments, the elution order can be predicted. Generally, more branched isomers or those with the phenyl group closer to the hydroxyl group may have slightly different polarities and boiling points, affecting their retention. The provided GC program is designed to provide baseline or near-baseline separation. Kovats retention indices, which normalize retention times, are valuable for inter-laboratory comparison.[2][3]
Mass Spectral Fragmentation Analysis
Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that serve as a "fingerprint" for each isomer. The molecular ion (M+) peak for all isomers is expected at m/z 150. The key to differentiation lies in the unique fragmentation pathways determined by the position of the phenyl group and the hydroxyl group. Alcohols commonly undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of H₂O).[2][4] Aromatic compounds often produce a stable tropylium ion (m/z 91).
1-Phenyl-1-butanol:
-
Alpha-cleavage between C1 and C2 leads to the loss of a propyl radical (•CH₂CH₂CH₃), resulting in a very prominent fragment at m/z 107 ([C₆H₅CH=OH]⁺).[4] This is often the base peak.
-
Loss of water (H₂O) from the molecular ion gives a peak at m/z 132 .
2-Phenyl-1-butanol:
-
The most stable carbocation is formed by cleavage of the C1-C2 bond to lose the •CH₂OH radical, followed by rearrangement to form the tropylium ion at m/z 91 .
-
Another significant fragment at m/z 119 can be formed by the loss of the ethyl group (•CH₂CH₃) and rearrangement.[3]
3-Phenyl-1-butanol:
-
The molecular ion undergoes cleavage to form the tropylium ion at m/z 91 .
-
A characteristic peak is observed at m/z 105 , resulting from cleavage of the C2-C3 bond with a hydrogen rearrangement. The mass spectrum for this isomer is available in the NIST database.[5]
-
Loss of water gives a peak at m/z 132 .
4-Phenyl-1-butanol (Benzenebutanol):
-
The fragmentation is dominated by benzylic cleavage. The McLafferty rearrangement can lead to a prominent fragment at m/z 104 by loss of ethene from the side chain, which is often the base peak.[6][7]
-
A fragment at m/z 117 can be seen from the loss of the •CH₂OH group and subsequent rearrangement.[6]
Quantitative Data Summary
The following table summarizes the expected retention and mass spectrometry data for the four isomers based on literature and spectral databases.
Table 2: GC-MS Data for Phenylbutan-1-ol Isomers
| Isomer Name | Molecular Formula | MW | Kovats Index (Non-polar) | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Key Diagnostic Fragments [m/z] |
| 1-Phenyl-1-butanol | C₁₀H₁₄O | 150 | ~1220 - 1310[2] | 150 | 107 | 132 (M-18), 79, 77 |
| 2-Phenyl-1-butanol | C₁₀H₁₄O | 150 | ~1252 - 1262[3] | 150 | 91 | 119, 92, 65 |
| 3-Phenyl-1-butanol | C₁₀H₁₄O | 150 | N/A | 150 | 105 | 132 (M-18), 91, 77 |
| 4-Phenyl-1-butanol | C₁₀H₁₄O | 150 | N/A | 150 | 104 | 132 (M-18), 117, 91 |
Note: Kovats indices are approximate and can vary based on the specific column and conditions used.
Workflow and Pathway Diagrams
The logical workflow for the identification of phenylbutan-1-ol isomers is depicted below.
The fragmentation pathways can be visualized to understand the origin of the diagnostic ions.
Conclusion
The GC-MS protocol detailed in this application note provides a reliable and robust method for the unambiguous identification of four positional isomers of phenylbutan-1-ol. The combination of chromatographic separation on a standard non-polar column and the analysis of distinct, predictable mass spectral fragmentation patterns allows for confident differentiation. The characteristic fragments—m/z 107 for 1-phenyl-1-butanol, m/z 91 for 2-phenyl-1-butanol, m/z 105 for 3-phenyl-1-butanol, and m/z 104 for 4-phenyl-1-butanol—serve as key diagnostic ions. This method is directly applicable to quality control, research, and drug development settings where isomeric purity is essential.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Phenyl-1-butanol | C10H14O | CID 95372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenylbutane-1-ol | C10H14O | CID 95542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-PHENYL-1-BUTANOL(614-14-2) MS [m.chemicalbook.com]
- 5. 3-Phenyl-1-butanol [webbook.nist.gov]
- 6. 4-Phenylbutanol(3360-41-6) 1H NMR [m.chemicalbook.com]
- 7. Benzenebutanol [webbook.nist.gov]
Application Notes and Protocols: Purification of 2,2-Dimethyl-4-phenylbutan-1-ol by Column Chromatography
Abstract
This document provides a comprehensive guide for the purification of 2,2-Dimethyl-4-phenylbutan-1-ol using silica gel column chromatography. Detailed protocols for thin-layer chromatography (TLC) optimization, column preparation, sample loading, elution, and fraction analysis are presented. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a tertiary alcohol of interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical compounds. Following its synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the preparative separation of organic compounds.[1] This method leverages the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to achieve separation based on polarity.[1][2] More polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds are carried through the column more quickly by the mobile phase.[1][3]
This application note details a robust protocol for the purification of this compound, beginning with the determination of optimal separation conditions using Thin-Layer Chromatography (TLC).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. Understanding these properties is crucial for developing an appropriate purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O | [4] |
| Molecular Weight | 178.27 g/mol | [4] |
| Appearance | Colorless Oil (Predicted) | N/A |
| Boiling Point | Not Reported | N/A |
| Topological Polar Surface Area | 20.2 Ų | [4] |
| XLogP3 | 3 | [4] |
Experimental Protocols
Materials and Equipment
Table 2: Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| Silica Gel (for column chromatography) | 60 Å, 230-400 mesh | Standard laboratory suppliers |
| Silica Gel TLC Plates (with F₂₅₄ indicator) | Analytical Grade | Standard laboratory suppliers |
| Hexane | ACS Reagent Grade | Standard laboratory suppliers |
| Ethyl Acetate | ACS Reagent Grade | Standard laboratory suppliers |
| Crude this compound | Synthesis Grade | N/A |
| Glass chromatography column | Various sizes | Standard laboratory suppliers |
| TLC developing chamber | Standard | Standard laboratory suppliers |
| UV lamp (254 nm) | Standard | Standard laboratory suppliers |
| Test tubes for fraction collection | Standard | Standard laboratory suppliers |
| Rotary evaporator | Standard | Standard laboratory suppliers |
Step 1: Optimization of Eluent System using Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to identify a suitable solvent system that provides good separation of the target compound from impurities.[5] The ideal solvent system will result in an Rf value of approximately 0.2-0.4 for the desired compound.[6]
Protocol:
-
Prepare several eluent systems with varying ratios of a non-polar solvent (Hexane) and a moderately polar solvent (Ethyl Acetate). Suggested starting ratios are provided in Table 3.
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a developing chamber containing one of the prepared eluent systems. Ensure the chamber is saturated with the solvent vapor.
-
Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the separated spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[2]
-
Identify the solvent system that provides the best separation of the target compound from impurities, with an Rf value in the optimal range.
Table 3: Trial Eluent Systems for TLC Optimization
| Trial | Hexane:Ethyl Acetate Ratio (v/v) | Expected Rf of this compound | Observations |
| 1 | 9:1 | Low (0.1 - 0.2) | Good for resolving non-polar impurities. |
| 2 | 4:1 | Optimal (0.2 - 0.4) | Likely to provide good separation. |
| 3 | 2:1 | High (0.4 - 0.6) | May result in co-elution with less polar impurities. |
Note: Based on the purification of the similar compound 2-methyl-4-phenylbutan-2-ol, a Hexane:Ethyl Acetate ratio of 4:1 is a promising starting point.
Step 2: Preparative Column Chromatography
This protocol is for the purification of approximately 1 gram of crude this compound. The column size and amount of silica gel should be adjusted based on the amount of crude material. A silica-to-crude material ratio of 50:1 (w/w) is recommended for good separation.
Protocol:
-
Column Preparation (Slurry Method):
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel (approximately 50 g) in the optimal eluent system determined by TLC.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add a thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude this compound (~1 g) in a minimal amount of the eluent.
-
Carefully add the dissolved sample to the top of the column using a pipette, allowing it to adsorb onto the silica gel.
-
Drain the solvent until the sample is fully loaded onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, taking care not to disturb the sand and silica layers.
-
Begin collecting fractions (e.g., 10-15 mL each) in numbered test tubes as the solvent flows through the column. Gentle air pressure can be applied to accelerate the elution (flash chromatography).
-
Continuously add fresh eluent to the top of the column to maintain a constant flow.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product. Spot every few fractions on a TLC plate and develop it in the eluent system.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a colorless oil.
-
-
Yield and Purity Assessment:
-
Determine the mass of the purified product and calculate the percentage yield.
-
Assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Table 4: Expected Results
| Parameter | Expected Value |
| Optimal Eluent (Hexane:EtOAc) | 4:1 (v/v) |
| Rf of Pure Product | ~0.3 |
| Yield | >70% |
| Purity (post-chromatography) | >95% |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the purification process.
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of factors influencing chromatographic separation.
Troubleshooting
Table 5: Common Problems and Solutions in Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of compounds | Incorrect eluent system (too polar or not polar enough). | Re-optimize the eluent system using TLC. Start with a less polar solvent and gradually increase polarity. |
| Product elutes too quickly (high Rf) | Eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product does not elute (low Rf) | Eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Cracked or channeled silica gel bed | Improper packing of the column. | Repack the column using the slurry method, ensuring the silica gel is evenly settled. |
| Broad or tailing bands | Column overloaded with sample; poor sample solubility. | Use a larger column with more silica gel; ensure the sample is dissolved in a minimal amount of solvent for loading. |
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound using silica gel column chromatography. By first optimizing the solvent system with TLC, a high degree of purity and a good yield of the target compound can be achieved. This method is scalable and can be adapted for varying quantities of crude material, making it a valuable technique for researchers in organic synthesis and drug development.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. byjus.com [byjus.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | C12H18O | CID 59141048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Experimental Protocols for the Oxidation of Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed experimental protocols for the oxidation of primary alcohols to aldehydes and carboxylic acids, two fundamental transformations in organic synthesis. The selection of an appropriate oxidizing agent is crucial and depends on the desired product and the presence of other functional groups within the molecule. This document outlines several common and reliable methods, offering a comparative overview to aid in methodology selection.
Data Presentation: Comparison of Common Oxidation Methods
The following tables summarize the efficacy of various common methods for the oxidation of primary alcohols to either aldehydes or carboxylic acids, with representative substrates and reported yields.
Table 1: Oxidation of Primary Alcohols to Aldehydes
| Oxidizing Agent/Method | Substrate | Product | Yield (%) | Reference |
| PCC | Geraniol | Geranial | ~85% | General Knowledge |
| 1-Octanol | 1-Octanal | ~80% | General Knowledge | |
| Cinnamyl alcohol | Cinnamaldehyde | >90% | General Knowledge | |
| Dess-Martin Periodinane | Benzyl alcohol | Benzaldehyde | >95% | [1](2) |
| 1-Heptanol | 1-Heptanal | ~93% | General Knowledge | |
| 3-Phenyl-1-propanol | 3-Phenyl-1-propanal | >90% | General Knowledge | |
| Swern Oxidation | 1-Decanol | 1-Decanal | >95% | [3](4) |
| (R)-Citronellol | (R)-Citronellal | ~84% | General Knowledge | |
| 2-Methyl-1-butanol | 2-Methyl-1-butanal | ~90% | General Knowledge | |
| TEMPO (w/ NaOCl) | Benzyl alcohol | Benzaldehyde | ~95% | [5](5) |
| 1-Nonanol | Nonanal | 67% | [6](6) | |
| TPAP (Ley-Griffith) | Geraniol | Geranial | ~87% | [7](7) |
| 1-Dodecanol | 1-Dodecanal | ~90% | [8](9) |
Table 2: Oxidation of Primary Alcohols to Carboxylic Acids
| Oxidizing Agent/Method | Substrate | Product | Yield (%) | Reference |
| Jones Reagent | 1-Hexanol | Hexanoic acid | ~85% | General Knowledge |
| Benzyl alcohol | Benzoic acid | ~90% | General Knowledge | |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid | ~88% | General Knowledge | |
| TEMPO (w/ NaClO₂ & NaOCl) | 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid | 91% | [10](11) |
| 1-Octanol | Octanoic acid | 95% | [12](12) |
Experimental Workflows and Decision Making
The selection of an appropriate oxidation protocol is critical for the success of a synthesis. The following diagrams illustrate a general experimental workflow and a decision tree to guide the selection of the oxidizing agent.
Caption: General workflow for the oxidation of a primary alcohol.
Caption: Decision tree for selecting an oxidizing agent.
Experimental Protocols
Oxidation to Aldehydes
Materials:
-
Primary alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM, add a solution of the primary alcohol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.[13][14]
-
Stir the mixture vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[14]
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad thoroughly with diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by flash column chromatography or distillation.
Safety Precautions: PCC is a toxic and carcinogenic chromium (VI) compound.[13][15] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16] Avoid inhalation of the dust.[15]
Materials:
-
Primary alcohol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of the primary alcohol (1.0 equivalent) in anhydrous DCM, add DMP (1.1-1.5 equivalents) in one portion at room temperature.[1]
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the solids have dissolved.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Safety Precautions: Dess-Martin Periodinane is shock-sensitive and can be explosive, especially on a larger scale.[17][18] It is also an irritant.[19] Handle with care, avoid grinding, and store in a cool, dry place.[1][19] Wear appropriate PPE.
Materials:
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous oxalyl chloride or trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM)
-
Primary alcohol
-
Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Standard laboratory glassware for anhydrous reactions, including a low-temperature thermometer
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.[20][21]
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the primary alcohol (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.
-
Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and stir for an additional 20 minutes at -78 °C.[22]
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Safety Precautions: The Swern oxidation generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide.[22] The reaction is highly exothermic and must be performed at low temperatures in a well-ventilated fume hood.[23] Oxalyl chloride is corrosive and toxic.[24] Wear appropriate PPE.
Materials:
-
Primary alcohol
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl, bleach)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a vigorously stirred biphasic mixture of the primary alcohol (1.0 equivalent) in DCM and a saturated aqueous solution of sodium bicarbonate, add TEMPO (0.01-0.1 equivalents).
-
Cool the mixture to 0 °C and add sodium hypochlorite solution (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify by flash column chromatography.
Safety Precautions: TEMPO is a stable radical and can be harmful if inhaled or in contact with skin.[25][26] Sodium hypochlorite is a strong oxidant and corrosive.[25] Perform the reaction in a well-ventilated fume hood and wear appropriate PPE.[26]
Materials:
-
Primary alcohol
-
Tetrapropylammonium perruthenate (TPAP)
-
N-methylmorpholine N-oxide (NMO)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
4 Å molecular sieves
-
Celite®
-
Standard laboratory glassware
Procedure:
-
To a stirred mixture of the primary alcohol (1.0 equivalent), NMO (1.5 equivalents), and powdered 4 Å molecular sieves in anhydrous DCM, add TPAP (0.05 equivalents) in one portion.[7][8]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety Precautions: TPAP is a strong oxidizing agent and can be explosive on a large scale.[7][8] The reaction can be exothermic.[27] Handle with care in a fume hood and wear appropriate PPE.[28]
Oxidation to Carboxylic Acids
Materials:
-
Primary alcohol
-
Jones reagent (a solution of chromium trioxide in sulfuric acid and water)
-
Acetone
-
Isopropanol
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary alcohol (1.0 equivalent) in acetone and cool the solution to 0 °C in an ice bath.
-
Add Jones reagent dropwise with vigorous stirring, maintaining the temperature between 0-10 °C. The color of the reaction mixture will change from orange to green.
-
Continue adding the Jones reagent until the orange color persists.
-
Stir the reaction for an additional 1-2 hours at room temperature.
-
Quench the excess oxidant by the dropwise addition of isopropanol until the green color returns.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude carboxylic acid.
-
Purify by recrystallization or flash column chromatography.
Safety Precautions: Jones reagent is highly corrosive, toxic, and carcinogenic due to the presence of chromium (VI).[29][30] It should be handled with extreme care in a fume hood, and appropriate PPE is essential.[31][32]
Materials:
-
Primary alcohol
-
TEMPO
-
Sodium chlorite (NaClO₂)
-
Sodium hypochlorite (NaOCl) solution
-
Acetonitrile
-
Phosphate buffer (pH ~6.7)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the primary alcohol (1.0 equivalent) in acetonitrile and the phosphate buffer.
-
Add TEMPO (0.01-0.05 equivalents) to the mixture.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 equivalents) and a catalytic amount of sodium hypochlorite in water.
-
Add the oxidant solution to the alcohol solution dropwise at room temperature.[10][12]
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture to pH 3-4 with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the carboxylic acid by recrystallization or flash column chromatography.
Safety Precautions: As with the TEMPO-catalyzed oxidation to aldehydes, handle TEMPO and sodium hypochlorite with care.[25][33] Sodium chlorite is a strong oxidizing agent and can be explosive if mixed with organic materials. Handle all reagents in a well-ventilated fume hood with appropriate PPE. Mixing bleach and sodium chlorite can generate toxic chlorine dioxide gas.[34]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. TEMPO [organic-chemistry.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 12. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 13. is pcc a strong oxidizing agent - HPMC manufacturer [hpmcmanufacturer.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 17. Dess Martin Periodate - Wordpress [reagents.acsgcipr.org]
- 18. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 19. aksci.com [aksci.com]
- 20. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 21. jk-sci.com [jk-sci.com]
- 22. Swern oxidation - Wikipedia [en.wikipedia.org]
- 23. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 24. youtube.com [youtube.com]
- 25. a-1products.com [a-1products.com]
- 26. chemicalbook.com [chemicalbook.com]
- 27. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]
- 28. tcichemicals.com [tcichemicals.com]
- 29. durhamtech.edu [durhamtech.edu]
- 30. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 31. dept.harpercollege.edu [dept.harpercollege.edu]
- 32. scribd.com [scribd.com]
- 33. cdhfinechemical.com [cdhfinechemical.com]
- 34. US6127573A - Oxidaton of primary alcohols to carboxylic acids with a TEMPO catalyst using NaClO2 and NaClO - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 2,2-Dimethyl-4-phenylbutan-1-ol for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-4-phenylbutan-1-ol is a primary alcohol that may require derivatization prior to analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to improve its analytical characteristics. Due to its hydroxyl group, the compound can exhibit poor peak shape and thermal instability during GC analysis. For HPLC, derivatization is often employed to introduce a chromophore or fluorophore, enhancing detection sensitivity. This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes.
Derivatization for Gas Chromatography (GC) Analysis
For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte by replacing the active hydrogen of the hydroxyl group.[1][2] This process reduces the polarity of the molecule, leading to improved peak shape and sensitivity.[3] The two most common methods for derivatizing alcohols for GC analysis are silylation and acylation.
Silylation
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as alcohols.[2] The hydroxyl proton is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[4] This derivatization reaction generally proceeds under mild conditions and produces derivatives that are more volatile and thermally stable.[1][2]
Featured Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
BSTFA is a popular and effective silylating reagent for alcohols.[4] It reacts with the hydroxyl group to form a TMS ether. The reaction is often catalyzed by the addition of a small amount of trimethylchlorosilane (TMCS).[4]
Reaction:
-
R-OH + BSTFA → R-O-TMS + CF₃CONH(TMS)
Experimental Protocol: Silylation of this compound with BSTFA
Materials:
-
This compound standard solution (e.g., 1 mg/mL in a suitable aprotic solvent like acetonitrile or dichloromethane)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane, pyridine)
-
Reaction vials (e.g., 2 mL autosampler vials with PTFE-lined caps)
-
Heating block or oven
-
GC-MS or GC-FID system
Procedure:
-
Pipette 100 µL of the this compound standard solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA (or a mixture of BSTFA + 1% TMCS) to the dried residue.
-
Add 100 µL of a suitable aprotic solvent (e.g., pyridine) to facilitate dissolution and reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes.[4]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC system.
Acylation
Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride or an acyl halide, to form an ester.[5] Acyl derivatives are less polar and more volatile than the parent alcohol.[5] Fluorinated acylating reagents can significantly enhance sensitivity when using an electron capture detector (ECD).[2]
Featured Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
While primarily a silylating agent, MSTFA can also be used for acylation under certain conditions. For more direct acylation, reagents like trifluoroacetic anhydride (TFAA) are commonly used.
Reaction with TFAA:
-
R-OH + (CF₃CO)₂O → R-O-COCF₃ + CF₃COOH
Experimental Protocol: Acylation of this compound with Trifluoroacetic Anhydride (TFAA)
Materials:
-
This compound standard solution (e.g., 1 mg/mL in a suitable aprotic solvent)
-
Trifluoroacetic anhydride (TFAA)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Base catalyst (e.g., pyridine or triethylamine, optional but recommended)
-
Reaction vials
-
Heating block or oven
Procedure:
-
Pipette 100 µL of the this compound standard solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a suitable aprotic solvent (e.g., acetonitrile).
-
Add 50 µL of TFAA.
-
If desired, add 10 µL of a base catalyst like pyridine to scavenge the acid byproduct.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 50-60°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC system.
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is primarily used to introduce a moiety that can be readily detected by common HPLC detectors, such as UV-Vis or fluorescence detectors.[6] This is particularly useful for compounds like this compound, which lack a strong chromophore or fluorophore.
Fluorescent Labeling
Fluorescent derivatization offers high sensitivity and selectivity.[7] Reagents that react with the hydroxyl group to form a fluorescent ester are ideal.
Featured Reagent: 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl)
Fmoc-Cl reacts with alcohols to form highly fluorescent carbamates.[6] The reaction is typically carried out in a buffered, aqueous-organic medium.
Reaction:
-
R-OH + Fmoc-Cl → R-O-CO-Fmoc + HCl
Experimental Protocol: Fluorescent Labeling of this compound with Fmoc-Cl
Materials:
-
This compound standard solution (e.g., 100 µg/mL in acetonitrile)
-
9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) solution (e.g., 1 mg/mL in acetonitrile)
-
Borate buffer (e.g., 0.1 M, pH 8.0)
-
Reaction vials
-
HPLC system with a fluorescence detector
Procedure:
-
Pipette 100 µL of the this compound standard solution into a reaction vial.
-
Add 200 µL of borate buffer.
-
Add 200 µL of the Fmoc-Cl solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Let the reaction proceed at room temperature for 15-30 minutes.
-
The reaction can be quenched by adding an excess of a primary amine solution (e.g., glycine) to react with the remaining Fmoc-Cl.
-
The sample is now ready for injection into the HPLC system.
Chiral Derivatization for Enantiomeric Separation
If the analysis requires the separation of enantiomers of this compound, a chiral derivatizing agent (CDA) can be used.[8] The CDA, which is enantiomerically pure, reacts with both enantiomers of the analyte to form a pair of diastereomers.[8] These diastereomers have different physical properties and can be separated on a non-chiral chromatographic column.[9]
Featured Reagent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride)
Mosher's acyl chloride is a widely used CDA for determining the enantiomeric excess and absolute configuration of alcohols.[8]
Reaction:
-
(R,S)-R-OH + (R)-Mosher's acyl chloride → (R,R)-Diastereomer + (S,R)-Diastereomer
Data Presentation
The following table summarizes typical quantitative data for the derivatization methods described. The values are indicative and should be optimized for the specific analytical method.
| Derivatization Method | Analyte | Reagent | Typical Reaction Yield | Typical Limit of Detection (LOD) | Analytical Technique | Reference |
| Silylation | Primary Alcohols | BSTFA | >95% | 1-10 pg on-column | GC-MS/FID | [4] |
| Acylation | Primary Alcohols | TFAA | >90% | 1-10 pg on-column (ECD) | GC-ECD/MS | [10] |
| Fluorescent Labeling | Primary Alcohols | Fmoc-Cl | >90% | 1-10 fmol on-column | HPLC-Fluorescence | [6] |
| Chiral Derivatization | Chiral Alcohols | Mosher's Acid/Chloride | >90% | Dependent on detector | GC/HPLC | [8] |
Visualizations
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chromtech.com [chromtech.com]
- 3. gcms.cz [gcms.cz]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethyl-4-phenylbutan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-4-phenylbutan-1-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing the Grignard reaction between a benzylmagnesium halide and isobutylene oxide.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| YLD-001 | Low overall yield (<60%) | - Incomplete formation of the Grignard reagent. - Presence of moisture in reagents or glassware. - Suboptimal reaction temperature. - Inefficient purification. | - Ensure magnesium turnings are fresh and activated. - Thoroughly dry all glassware and use anhydrous solvents. - Maintain the reaction temperature at 0°C during the addition of isobutylene oxide. - Optimize vacuum distillation conditions to prevent product loss. |
| IMP-001 | Presence of significant amount of bibenzyl (1,2-diphenylethane) impurity. | - Wurtz-coupling side reaction of the Grignard reagent with unreacted benzyl halide. | - Ensure slow, dropwise addition of the benzyl halide to the magnesium turnings to maintain a low concentration of the halide. - Use a slight excess of magnesium. |
| IMP-002 | Unreacted benzylmagnesium halide detected after workup. | - Insufficient amount of isobutylene oxide added. - Low reactivity of isobutylene oxide. | - Use a stoichiometric amount or a slight excess of isobutylene oxide. - Consider the addition of a Cu(I) catalyst, such as copper(I) iodide, to improve the reaction rate.[1] |
| RXN-001 | Grignard reaction fails to initiate. | - Inactive magnesium surface. - Insufficiently pure reagents (e.g., wet solvent or benzyl halide). | - Activate magnesium turnings with a small crystal of iodine or by gentle heating. - Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). |
| PUR-001 | Difficulty in separating the product from high-boiling point impurities during distillation. | - Formation of byproducts with similar boiling points. | - Employ fractional distillation for a more precise separation. - Consider column chromatography on silica gel as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The reaction of a benzylmagnesium halide (such as benzylmagnesium bromide or chloride) with isobutylene oxide is a well-established and scalable method.[1] This Grignard-type reaction can be performed as a one-pot synthesis where the Grignard reagent is formed in situ and then reacted with isobutylene oxide.[1]
Q2: How can I improve the yield of the Grignard reaction?
A2: To improve the yield, it is crucial to maintain anhydrous conditions throughout the reaction. Use dry glassware and anhydrous solvents. The reaction of the benzylmagnesium halide with isobutylene oxide can be facilitated by the presence of a Cu(I) compound, such as copper(I) iodide.[1] A patent suggests that a yield of 74% can be achieved with a purity of >97% after vacuum distillation.[1]
Q3: What are the key parameters to control during the reaction?
A3: Key parameters include:
-
Temperature: The formation of the Grignard reagent is typically initiated at room temperature and then maintained at a controlled temperature. The subsequent reaction with isobutylene oxide is often carried out at a lower temperature, for instance, 0°C.[1]
-
Reagent Stoichiometry: It is advantageous to use a stoichiometric excess of magnesium relative to the benzyl halide.[1]
-
Agitation: Efficient stirring is necessary to ensure proper mixing of the reagents, especially during the formation of the Grignard reagent.
Q4: What is the recommended workup and purification procedure?
A4: The reaction is typically quenched with an aqueous acidic solution, such as saturated ammonium chloride solution or dilute hydrochloric acid.[1][2] The product can then be extracted with an organic solvent like toluene or ethyl acetate.[1][2] The organic phase is washed, dried, and concentrated. Final purification is usually achieved by vacuum distillation or silica gel column chromatography.[1][2]
Q5: Are there any alternative synthetic methods?
A5: Yes, alternative methods have been described, although they may be less direct. One such method involves the reaction of styrene with isopropanol.[1] Another approach is the reaction of methylmagnesium chloride with benzylacetone.[1] However, the Grignard reaction with isobutylene oxide is often preferred for its efficiency.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is based on a patented procedure.[1]
Materials:
-
Magnesium turnings
-
Benzyl bromide (or chloride)
-
Isobutylene oxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Toluene
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Slowly add a solution of benzyl bromide in the anhydrous solvent from the dropping funnel to initiate the formation of the Grignard reagent (benzylmagnesium bromide).
-
Once the reaction has started (indicated by gentle reflux), continue the dropwise addition of the benzyl bromide solution at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add isobutylene oxide to the cooled Grignard solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir for a further 2 hours at 0°C.[1]
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Add toluene to the mixture and separate the organic layer.
-
Wash the organic layer twice with saturated ammonium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Synthesis of Tertiary Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tertiary alcohols, primarily via Grignard and organolithium reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of tertiary alcohols using Grignard reagents and ketone precursors?
A1: The two most prevalent side reactions are enolization of the ketone and reduction of the carbonyl group.[1][2]
-
Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of a ketone, forming an enolate.[1][2] This is particularly problematic with sterically hindered ketones and bulky Grignard reagents.[1] Upon acidic workup, the enolate is protonated, regenerating the starting ketone and reducing the overall yield of the desired tertiary alcohol.
-
Reduction: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, transferring a hydride to the carbonyl carbon.[1][3] This results in the formation of a secondary alcohol instead of the target tertiary alcohol. This side reaction is more common with bulky Grignard reagents.[3]
Q2: When synthesizing a tertiary alcohol from an ester and a Grignard reagent, my reaction stops at the ketone intermediate. Why is this happening?
A2: This issue arises from using an insufficient amount of the Grignard reagent. The reaction of a Grignard reagent with an ester proceeds through a two-step addition-elimination-addition mechanism.[4][5][6] The first equivalent of the Grignard reagent adds to the ester to form a tetrahedral intermediate, which then collapses to form a ketone.[4][5] This newly formed ketone is more reactive than the starting ester and will readily react with a second equivalent of the Grignard reagent to yield the tertiary alcohol.[5] If only one equivalent of the Grignard reagent is used, a mixture of the tertiary alcohol, unreacted ester, and the ketone intermediate will be obtained.[5] Therefore, it is crucial to use at least two equivalents, and often a slight excess, of the Grignard reagent to ensure the reaction goes to completion.[5]
Q3: Can I use organolithium reagents to synthesize tertiary alcohols? Are the side reactions similar to those with Grignard reagents?
A3: Yes, organolithium reagents are also excellent nucleophiles for the synthesis of tertiary alcohols from ketones and esters. They are generally more reactive than Grignard reagents. The side reactions are similar, including enolization. However, due to their higher reactivity, organolithium reagents may be less prone to incomplete reactions with esters. The choice between a Grignard and an organolithium reagent may depend on the specific substrate and desired reactivity.
Q4: What is the role of cerium(III) chloride (CeCl₃) in Grignard reactions for tertiary alcohol synthesis?
A4: Cerium(III) chloride is often used as an additive in Grignard reactions to enhance the nucleophilicity of the organometallic reagent while reducing its basicity.[2][7] This is particularly beneficial in suppressing the enolization side reaction, especially when using sterically hindered ketones or Grignard reagents that are strong bases.[2][7] The use of anhydrous CeCl₃ can lead to significantly higher yields of the desired tertiary alcohol by favoring the 1,2-addition pathway over deprotonation.[2][7]
Troubleshooting Guides
Issue 1: Low Yield of Tertiary Alcohol and Recovery of Starting Ketone
Possible Cause: Enolization of the ketone starting material is competing with the nucleophilic addition.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the Grignard addition at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetically controlled addition product over the thermodynamically favored enolization.[8]
-
Slow Addition of the Grignard Reagent: Add the Grignard reagent dropwise to the ketone solution to maintain a low concentration of the Grignard reagent at any given time, which can help minimize its action as a base.
-
Use a Less Hindered Grignard Reagent: If possible, choose a less sterically bulky Grignard reagent to reduce the propensity for enolization.
-
Employ an Additive: The addition of anhydrous cerium(III) chloride (CeCl₃) can significantly suppress enolization by creating a more nucleophilic and less basic organocerium species.[2][7][9]
-
Change the Solvent: The choice of solvent can influence the reactivity of the Grignard reagent. Tetrahydrofuran (THF) is a common solvent that effectively solvates the magnesium ion.
Issue 2: Formation of a Secondary Alcohol Instead of the Desired Tertiary Alcohol
Possible Cause: Reduction of the ketone by the Grignard reagent.
Troubleshooting Steps:
-
Select a Grignard Reagent without β-Hydrogens: If the synthetic route allows, use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) to eliminate the possibility of reduction via hydride transfer.
-
Lower the Reaction Temperature: As with enolization, lower reaction temperatures can disfavor the reduction pathway.
-
Use a Less Bulky Grignard Reagent: Sterically less demanding Grignard reagents are less likely to act as reducing agents.
Issue 3: Incomplete Conversion of Ester to Tertiary Alcohol
Possible Cause: Insufficient amount of Grignard reagent.
Troubleshooting Steps:
-
Increase the Stoichiometry of the Grignard Reagent: Ensure that at least two full equivalents of the Grignard reagent are used for every equivalent of the ester. It is common practice to use a slight excess (e.g., 2.1-2.5 equivalents) to account for any quenching by trace amounts of water or side reactions.[5]
-
Verify the Grignard Reagent Concentration: The concentration of commercially available or self-prepared Grignard reagents can vary. It is advisable to titrate the Grignard reagent before use to determine its exact concentration and ensure accurate stoichiometry.
Data Presentation
Table 1: Effect of Cerium(III) Chloride on the Yield of Tertiary Alcohols from Sterically Hindered Ketones
| Ketone | Grignard Reagent | Additive | Temperature (°C) | Yield of Tertiary Alcohol (%) | Yield of Recovered Ketone (%) |
| α-Tetralone | n-Butyllithium | None | -78 | 39 | 39 |
| α-Tetralone | n-Butyllithium | CeCl₃ | -78 | 98 | <2 |
| Cyclohexenone | Vinyllithium | None | -78 | 45 | 55 |
| Cyclohexenone | Vinyllithium | CeCl₃ | -78 | 95 | <5 |
Data is representative and compiled from information suggesting significant yield improvements with CeCl₃.[8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Tertiary Alcohol from a Ketone using a Grignard Reagent
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet. Ensure all glassware is scrupulously dry.[10]
-
Reagent Preparation: Place the ketone dissolved in anhydrous diethyl ether or THF into the reaction flask.
-
Grignard Addition: Cool the ketone solution to the desired temperature (typically 0 °C to -78 °C) in an ice or dry ice/acetone bath. Add the Grignard reagent dropwise from the dropping funnel with vigorous stirring over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the same temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This will protonate the alkoxide and precipitate the magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude tertiary alcohol by column chromatography or distillation.
Protocol 2: Cerium(III) Chloride-Mediated Grignard Addition to a Ketone
-
CeCl₃ Activation: Anhydrous cerium(III) chloride is crucial for the success of the reaction. Dry commercially available CeCl₃·7H₂O under vacuum at 140-150 °C for several hours, or purchase anhydrous CeCl₃.
-
Apparatus Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the anhydrous CeCl₃.
-
Slurry Formation: Add anhydrous THF to the CeCl₃ and stir the resulting slurry vigorously at room temperature for at least 2 hours to ensure proper activation.[11]
-
Ketone Addition: Add the ketone to the CeCl₃ slurry and continue stirring for another 30 minutes.
-
Grignard Addition: Cool the mixture to the desired temperature (e.g., -78 °C) and add the Grignard reagent dropwise.
-
Reaction and Workup: Follow steps 4-6 of the general procedure (Protocol 1).
Visualizations
Caption: Main and side reaction pathways in tertiary alcohol synthesis.
Caption: Troubleshooting workflow for low yields in tertiary alcohol synthesis.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Steric Hindrance in 2,2-Dimethyl Substituted Compounds
Here is a technical support center guide for overcoming steric hindrance in 2,2-dimethyl substituted compounds.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sterically hindered 2,2-dimethyl (gem-dimethyl) substituted compounds.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does the 2,2-dimethyl group contribute to it?
A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups in a molecule slows down or prevents a chemical reaction.[1][2] It results from repulsive forces between overlapping electron clouds when atoms are forced close together.[2] The 2,2-dimethyl (or gem-dimethyl) group consists of two methyl groups attached to the same carbon atom, creating significant steric bulk that can physically obstruct the approach of reagents to a nearby reactive site.[3][4]
Q2: Can the steric bulk of a gem-dimethyl group ever be advantageous in drug development?
A: Yes. While it presents synthetic challenges, the steric bulk of a gem-dimethyl group can be beneficial in medicinal chemistry. It can:
-
Increase Metabolic Stability: Shielding a metabolically susceptible part of a molecule from enzymatic degradation.
-
Enhance Potency and Selectivity: By locking the molecule into a specific conformation that is optimal for binding to a biological target, it can improve binding affinity and selectivity for the desired receptor.[5]
-
Lend Stability: The gem-dimethyl group can add to the overall stability of a compound.[6] This is sometimes referred to as the Thorpe-Ingold effect.[7]
Q3: How does the 2,2-dimethyl group influence the competition between S_N1 and S_N2 reactions?
A: The gem-dimethyl group has a decisive effect on nucleophilic substitution reactions.
-
S_N2 Reactions: These reactions are strongly disfavored. The S_N2 mechanism requires a nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group. The bulky 2,2-dimethyl group shields this backside, making the approach of the nucleophile extremely difficult.[1][8]
-
S_N1 Reactions: These reactions are often favored. The S_N1 mechanism proceeds through a carbocation intermediate. The alkyl groups of the gem-dimethyl substituent help to stabilize this positively charged intermediate through hyperconjugation, which accelerates the reaction rate.[9]
Q4: What initial factors should I consider when planning a synthesis involving a sterically hindered 2,2-dimethyl compound?
A: Key considerations include:
-
Reagent Size: Opt for smaller, less sterically demanding nucleophiles, bases, or reagents where possible.
-
Catalyst Selection: Investigate catalysts specifically designed for hindered substrates, such as certain palladium complexes or those with specialized ligands.[10]
-
Reaction Conditions: Be prepared to use higher temperatures to overcome the increased activation energy. The choice of solvent is also critical, as it can influence reaction pathways.[11]
-
Alternative Pathways: Consider if an alternative reaction mechanism (e.g., S_N1 over S_N2, or an elimination-addition sequence) might be more feasible.
Troubleshooting Guides
Issue 1: My nucleophilic substitution reaction on a substrate with an adjacent gem-dimethyl group is failing or showing very low yield.
| Possible Cause | Troubleshooting Step |
| Unfavorable S_N2 Pathway | The steric hindrance from the 2,2-dimethyl group is likely preventing the required backside attack for an S_N2 reaction.[8][12] |
| 1. Switch to S_N1 Conditions: Use a polar protic solvent (e.g., ethanol, water) and a weaker nucleophile to favor the formation of a carbocation intermediate.[9] | |
| 2. Increase Temperature: Provide more thermal energy to overcome the high activation barrier. | |
| 3. Use a Better Leaving Group: A group that departs more easily will facilitate carbocation formation. | |
| Reagent is too Bulky | The chosen nucleophile is too large to approach the reaction center. |
| 1. Select a Smaller Nucleophile: For example, use methoxide instead of tert-butoxide if possible. | |
| Competing Elimination Reaction | The nucleophile may be acting as a base, leading to an E2 elimination product, which is often competitive with substitution on hindered substrates.[11] |
| 1. Analyze Byproducts: Use GC-MS or NMR to check for the presence of alkenes. | |
| 2. Modify Conditions: Use a less basic nucleophile or lower the reaction temperature to disfavor elimination. |
Issue 2: A Palladium-catalyzed cross-coupling reaction is not proceeding with my 2,2-dimethyl substituted aryl halide.
| Possible Cause | Troubleshooting Step |
| Ineffective Catalyst/Ligand System | Standard Pd catalysts may not be active enough for sterically demanding substrates. |
| 1. Screen Different Catalysts: The source of palladium can significantly impact selectivity and yield. For example, PdCl₂(MeCN)₂ was found to be more effective than Pd₂(dba)₃ in a specific coupling with a hindered hydrazone.[10] | |
| 2. Screen Different Ligands: Bulky, electron-rich phosphine ligands (e.g., dppp, dppb) can promote reductive elimination from the sterically crowded metal center.[10] | |
| Incorrect Solvent or Base | The reaction environment may not be optimal for the catalytic cycle. |
| 1. Solvent Optimization: Test polar aprotic solvents like dioxane, DMA, or DME, which have shown to be effective in these types of couplings.[10] | |
| 2. Base Optimization: Screen a variety of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Substrate Degradation | The starting material may be unstable under the reaction conditions. |
| 1. Monitor Reaction by TLC/LC-MS: Check the stability of the starting material under the reaction conditions without the coupling partner. |
Data Presentation
Table 1: Effect of Palladium Catalyst on a Cross-Coupling Reaction with a Sterically Hindered Substrate
Data summarized from a study on the synthesis of tetrasubstituted olefins.[10]
| Entry | Palladium Source (5 mol %) | Ligand (10 mol %) | Base | Solvent | Yield of Product 9a (%) |
| 1 | Pd₂(dba)₃ | dppp | K₂CO₃ | Dioxane | < 5 |
| 2 | Pd(OAc)₂ | dppp | K₂CO₃ | Dioxane | 20 |
| 3 | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Dioxane | 25 |
| 4 | PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 15 |
| 5 | PdCl₂(MeCN)₂ | dppp | K₂CO₃ | Dioxane | 85 |
Table 2: Diastereomeric Ratio in a C-O Bond Formation Using a Chiral Directing Group
Data from a study on the stereoselective construction of sterically hindered oxaspirocycles.[13]
| Entry | Substrate | Chiral Directing Group | Catalyst | Oxidant | Diastereomeric Ratio (d.r.) |
| 1 | Tertiary Alcohol 1a | 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine derived | Pd(OAc)₂ | PhI(OAc)₂ | 15:1 |
| 2 | Tertiary Alcohol 2b | 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine derived | Pd(OAc)₂ | PhI(OAc)₂ | 25:1 |
| 3 | Tertiary Alcohol 3c | 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine derived | Pd(OAc)₂ | PhI(OAc)₂ | 39:1 |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Coupling of a Sterically Hindered Hydrazone [10]
-
Preparation: To a sealed tube under an argon atmosphere, add the aryl halide (1.0 equiv), the N-tosylhydrazone (1.5 equiv), PdCl₂(MeCN)₂ (5 mol %), and dppp (10 mol %).
-
Solvent and Base Addition: Add anhydrous dioxane as the solvent, followed by the addition of K₂CO₃ (2.5 equiv).
-
Reaction: Seal the tube and heat the reaction mixture at 100 °C for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired tetrasubstituted olefin.
Protocol 2: Synthesis of S-(+)-2,2-dimethylcyclopropanecarboxamide [14]
This multi-step synthesis highlights a pathway to create a gem-dimethyl substituted active pharmaceutical ingredient intermediate.
-
Diazotization: Glycine ethyl ester hydrochloride undergoes a diazotization reaction with sodium nitrite under acidic conditions at -10 to 20 °C.
-
Cyclopropanation: The resulting diazonium salt solution is reacted in a cyclopropanation step to form the cyclopropane ring.
-
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid (2,2-dimethylcyclopropane carboxylic acid).
-
Acylation: The carboxylic acid is converted to an acyl chloride using a reagent like thionyl chloride in dichloromethane with a catalytic amount of DMF.
-
Resolution: The racemic mixture is resolved to isolate the desired enantiomer.
-
Ammonolysis: The purified acyl chloride is reacted with aqueous ammonia in a solvent like dichloromethane at 20-50 °C to form the final amide product.
Visualizations
Caption: A troubleshooting workflow for reactions involving sterically hindered substrates.
Caption: The influence of a gem-dimethyl group on S_N1 versus S_N2 reaction pathways.
References
- 1. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. fastercapital.com [fastercapital.com]
- 4. researchgate.net [researchgate.net]
- 5. wpage.unina.it [wpage.unina.it]
- 6. Divergent Mechanistic Routes for the Formation of gem-Dimethyl Groups in the Biosynthesis of Complex Polyketides (Journal Article) | OSTI.GOV [osti.gov]
- 7. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Grignard Reactions of Benzylmagnesium Halides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving benzylmagnesium halides.
Troubleshooting Guide
This guide addresses common issues encountered during the formation and subsequent reactions of benzylmagnesium halides.
Issue 1: The Grignard reaction does not initiate.
-
Question: My reaction between benzyl halide and magnesium turnings is not starting. What are the possible causes and solutions?
-
Answer: Failure to initiate is a frequent problem. Here are the primary causes and troubleshooting steps:
-
Poor Quality Magnesium: The magnesium surface can be coated with a passivating layer of magnesium oxide. Use fresh, shiny magnesium turnings. If the turnings appear dull, they can be activated by stirring under an inert gas, gentle grinding in a glovebox, or by using activating agents.[1]
-
Presence of Moisture or Oxygen: Grignard reagents are extremely sensitive to moisture and oxygen.[2] Ensure all glassware is flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).[2] Solvents must be anhydrous and oxygen-free.[1]
-
Impure Benzyl Halide: The benzyl halide should be pure and free from water, alcohol, or acids.[3]
-
Insufficient Activation: Initiation can be sluggish. Several methods can be employed to start the reaction:
-
Add a small crystal of iodine. The disappearance of the brown color indicates the reaction has started.[4][5][6]
-
Add a few drops of a pre-formed Grignard reagent or a more reactive halide like 1,2-dibromoethane.[7]
-
Sonication can be used to initiate the reaction, with initiation times reported to be within 10-20 seconds.[8]
-
Apply gentle heating with a heat gun to a small spot on the flask.[3]
-
-
Issue 2: Low yield of the desired Grignard reagent and formation of byproducts.
-
Question: I am observing a low yield of my desired product and the formation of significant byproducts. What is causing this and how can I minimize it?
-
Answer: The primary side reaction in the formation of benzylmagnesium halides is Wurtz coupling, which leads to the formation of 1,2-diphenylethane.[2][5][7] Here is how to address this:
-
Control the Reaction Temperature: The reaction is exothermic.[2][9] Maintain a controlled temperature, as high temperatures favor the Wurtz coupling reaction.[7][10] Use an ice bath to moderate the reaction rate, especially during the initial phase and during the addition of the benzyl halide.[3]
-
Slow Addition of Benzyl Halide: Add the benzyl halide solution dropwise to the magnesium suspension.[3][10] This maintains a low concentration of the halide in the reaction mixture, minimizing its reaction with the newly formed Grignard reagent.[2]
-
Solvent Choice: The choice of solvent significantly impacts the product-to-byproduct ratio. Ethereal solvents like diethyl ether (Et2O) and 2-methyltetrahydrofuran (2-MeTHF) have been shown to suppress Wurtz coupling more effectively than tetrahydrofuran (THF).[5][11]
-
Issue 3: Formation of unexpected rearrangement products.
-
Question: My reaction is yielding an unexpected o-tolyl derivative instead of the expected benzyl adduct. Why is this happening?
-
Answer: Benzylmagnesium halides can undergo a rearrangement to form o-tolyl magnesium halides, which then react with the electrophile.[12][13][14] This is more commonly observed with certain electrophiles.
-
Influence of the Halide: Benzylmagnesium chloride has a higher tendency to yield rearranged o-tolyl products compared to benzylmagnesium bromide.[12][14] Using benzylmagnesium bromide at lower temperatures can favor the formation of the "normal" benzyl addition product.[12][14]
-
Reaction Conditions: The extent of rearrangement can be dependent on the reaction temperature and the stoichiometry of the reagents. An excess of the Grignard reagent or higher temperatures can promote the formation of the rearranged product.[12][14]
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for preparing benzylmagnesium halides?
A1: The choice of solvent is critical. While both diethyl ether (Et2O) and tetrahydrofuran (THF) are commonly used, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a superior alternative.[5][11] It has been shown to significantly suppress the formation of the Wurtz coupling byproduct compared to THF.[5][11]
Q2: What is the ideal temperature for the formation of benzylmagnesium halides?
A2: The reaction is exothermic and requires careful temperature control. While initiation may require gentle heating, the reaction should be maintained at a moderate temperature, often near the boiling point of the solvent, but with cooling available to prevent a runaway reaction.[3] For subsequent reactions with sensitive electrophiles, lower temperatures (e.g., -30°C to 0°C) are often employed.[1] Continuous processes have been successfully operated at ambient temperatures (20-25°C).[9]
Q3: How can I determine the concentration of my prepared benzylmagnesium halide solution?
A3: The concentration of the Grignard reagent should be determined before use. Titration with a known amount of iodine is a common and reliable method.[1]
Q4: Can I store solutions of benzylmagnesium halides?
A4: Benzylmagnesium halides are commercially available as solutions in ethereal solvents and can be stored under an inert atmosphere (argon or nitrogen).[15] However, prolonged storage, especially under non-ideal conditions, can lead to degradation.[5] It is often recommended to use the reagent shortly after its preparation.
Data Presentation
Table 1: Effect of Solvent on the Ratio of Grignard Product to Wurtz Coupling Byproduct for the Reaction of Benzyl Chloride with 2-Butanone. [5][11]
| Solvent | Activator | Product : Wurtz Byproduct Ratio |
| Diethyl Ether (Et2O) | Iodine | 90 : 10 |
| Tetrahydrofuran (THF) | Iodine | 30 : 70 |
| 2-Methyltetrahydrofuran (2-MeTHF) | Iodine | 90 : 10 |
Table 2: Reported Yields of Benzylmagnesium Chloride under Various Conditions.
| Solvent | Method | Yield | Reference |
| Tetrahydrofuran (THF) | Sonication | 82% | [8] |
| Diethyl Ether (Et2O) | Sonication | 70-80% | [8] |
| THF/Diethyl Ether (1:1) | Sonication | 81% | [8] |
| Tetrahydrofuran (THF) | Continuous Flow | 99% | [16] |
| Diethyl Ether (Et2O) | Classical Method | 87-98% | [15] |
Experimental Protocols
Protocol 1: Preparation of Benzylmagnesium Chloride (Classical Method) [15]
-
Apparatus Setup: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. Ensure all glassware is thoroughly dried and the system is flushed with nitrogen or argon.
-
Reagents: Place magnesium turnings in the flask.
-
Initiation: Add a small portion of a solution of benzyl chloride in anhydrous diethyl ether or tetrahydrofuran to the magnesium. If the reaction does not start, add a crystal of iodine or a few drops of 1,2-dibromoethane.
-
Addition: Once the reaction has initiated (indicated by bubbling and heat generation), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. Use external cooling to control the reaction temperature if necessary.
-
Completion: After the addition is complete, continue stirring the mixture until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.
Protocol 2: Sonochemical Preparation of Benzylmagnesium Chloride [8]
-
Apparatus Setup: In a reactor purged with nitrogen, add magnesium powder, benzyl chloride, and anhydrous tetrahydrofuran.
-
Reaction: Place the reactor in an ultrasonic device. The reaction is typically initiated within 10-20 seconds.
-
Temperature Control: Employ appropriate cooling to manage the reaction exotherm. Avoid vigorous stirring.
-
Completion and Reflux: The reaction is usually complete within 10-20 minutes. After completion, reflux the mixture for an additional 10-30 minutes.
-
Final Product: After cooling, the resulting solution of benzylmagnesium chloride can be used directly.
Visualizations
Caption: Workflow for the preparation of benzylmagnesium halides.
Caption: Troubleshooting decision tree for common Grignard reaction problems.
References
- 1. reddit.com [reddit.com]
- 2. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 3. Grignard trouble , Hive Chemistry Discourse [chemistry.mdma.ch]
- 4. reddit.com [reddit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Sciencemadness Discussion Board - BzMgCl + MeCN, what did I get? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method - Google Patents [patents.google.com]
- 9. cs.gordon.edu [cs.gordon.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]
Technical Support Center: Preparation of 2,2-Dimethyl-4-phenylbutan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-4-phenylbutan-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the reduction of a sterically hindered precursor, ethyl 2,2-dimethyl-4-phenylbutanoate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation (Incomplete Reaction) | 1. Insufficient Reducing Agent: The sterically hindered nature of the starting ester requires a potent reducing agent in sufficient excess. 2. Inactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) is highly reactive with atmospheric moisture and can become deactivated. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | 1. Increase the molar excess of LiAlH₄ to 2-3 equivalents relative to the ester. 2. Use a fresh, unopened bottle of LiAlH₄ or titrate a previously opened bottle to determine its activity. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Consider increasing the reaction temperature by refluxing in a suitable solvent like tetrahydrofuran (THF). |
| Presence of Unreacted Starting Ester in Product | 1. Incomplete Reaction: As above. 2. Premature Quenching: Adding the quenching agent before the reaction has gone to completion. | 1. See solutions for "Low or No Product Formation". 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material before quenching. |
| Formation of an Aldehyde Intermediate (2,2-Dimethyl-4-phenylbutanal) | Use of a Milder or Sterically Hindered Reducing Agent: Reagents like diisobutylaluminum hydride (DIBAL-H) can sometimes arrest the reduction of esters at the aldehyde stage, especially at low temperatures. | While LiAlH₄ typically reduces esters completely to the alcohol, if an aldehyde intermediate is desired, DIBAL-H is the reagent of choice. To ensure full reduction to the alcohol, use a stronger, less hindered reducing agent like LiAlH₄. |
| Product Contaminated with Aluminum Salts | Improper Work-up/Quenching Procedure: The formation of gelatinous aluminum salts during the work-up can trap the product, leading to lower yields and contamination. | Employ a Fieser work-up: for a reaction with 'n' grams of LiAlH₄, cautiously and sequentially add n mL of water, n mL of 15% aqueous NaOH, and finally 3n mL of water. This procedure typically results in a granular precipitate that is easier to filter off. |
| Difficult Product Isolation | Emulsion Formation During Extraction: The presence of salts and the alcoholic product can lead to the formation of stable emulsions during aqueous work-up and extraction. | Add a saturated brine solution (NaCl) during the extraction to increase the ionic strength of the aqueous layer and break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and reliable method is the reduction of a suitable precursor like 2,2-dimethyl-4-phenylbutanoic acid or its corresponding ester (e.g., ethyl 2,2-dimethyl-4-phenylbutanoate). Due to the steric hindrance around the carbonyl group, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required.
Q2: Why is my yield of this compound consistently low?
Low yields are often due to an incomplete reaction or mechanical losses during work-up. The steric hindrance of the precursor, ethyl 2,2-dimethyl-4-phenylbutanoate, can make the reduction challenging. Ensure you are using a sufficient excess of a highly active reducing agent and that the reaction is allowed to proceed to completion. Additionally, a careful work-up procedure, such as the Fieser method, can prevent the product from being trapped in aluminum salt precipitates.
Q3: What are the expected impurities in my final product?
The most likely impurities include:
-
Unreacted Starting Material: Ethyl 2,2-dimethyl-4-phenylbutanoate.
-
Solvent Residues: Diethyl ether or THF from the reaction and extraction.
-
Aluminum Salts: From the LiAlH₄ work-up.
-
Side-products from the Esterification Step: If the precursor ester was synthesized in-house, residual 2,2-dimethyl-4-phenylbutanoic acid might be present.
Q4: How can I purify the crude this compound?
Standard purification techniques are effective. For small-scale preparations or to remove non-volatile impurities, silica gel column chromatography is recommended. For larger quantities, vacuum distillation can be an effective method to obtain a high-purity product, provided the boiling points of the product and impurities are sufficiently different.
Q5: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
-
Thin Layer Chromatography (TLC): Useful for qualitatively monitoring the disappearance of the starting ester.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for determining the purity of the final product and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the product and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, especially for less volatile impurities.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,2-dimethyl-4-phenylbutanoate
This protocol describes the esterification of the commercially available 2,2-dimethyl-4-phenylbutanoic acid.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dimethyl-4-phenylbutanoic acid (1.0 eq), absolute ethanol (5.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2,2-dimethyl-4-phenylbutanoate. This is often pure enough for the subsequent reduction step.
Protocol 2: Reduction of Ethyl 2,2-dimethyl-4-phenylbutanoate to this compound
This protocol details the LiAlH₄ reduction of the ester.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether or THF.
-
Addition of Ester: Dissolve the ethyl 2,2-dimethyl-4-phenylbutanoate (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or GC to confirm the complete consumption of the starting ester.
-
Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C. For every 'n' grams of LiAlH₄ used, add the following dropwise and in sequence:
-
n mL of water
-
n mL of 15% (w/v) aqueous NaOH
-
3n mL of water
-
-
Isolation: Stir the resulting mixture for 15-30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with diethyl ether or THF.
-
Purification: Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or vacuum distillation.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for impurity resolution.
Troubleshooting Peak Tailing in HPLC of Aromatic Alcohols: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of aromatic alcohols.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3] Peak tailing can compromise the accuracy and reproducibility of quantification and reduce the resolution between adjacent peaks.[4][5]
Q2: Why are aromatic alcohols prone to peak tailing?
Aromatic alcohols, particularly phenolic compounds, are susceptible to peak tailing due to their polar nature and ability to engage in secondary interactions with the stationary phase.[6] These interactions, primarily with residual silanol groups on silica-based columns, can lead to a secondary, stronger retention mechanism that causes the tailing phenomenon.[3][7][8]
Q3: How is peak tailing measured?
Peak tailing is typically quantified using the tailing factor (Tf) or asymmetry factor (As).[1][2] A symmetrical peak has a value of 1. A value greater than 1 indicates peak tailing.[2] While a tailing factor up to 1.5 may be acceptable for some assays, a value greater than 2 is generally considered poor.[4][7]
Q4: What are the primary causes of peak tailing for aromatic alcohols?
The most common causes include:
-
Secondary Silanol Interactions: Interaction between the hydroxyl group of the aromatic alcohol and active silanol groups on the silica packing material.[1][7][8]
-
Mobile Phase pH: An inappropriate mobile phase pH can cause the partial ionization of phenolic hydroxyl groups, leading to multiple species in equilibrium and resulting in broadened or tailing peaks.[1][3]
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or packing material, or the degradation of the stationary phase, can create active sites that cause tailing.[2][4][6]
-
Column Voids: A void at the column inlet can disrupt the sample band, leading to distorted peak shapes.[3][7]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak broadening and tailing.[2][5][6]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[1][4][9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues when analyzing aromatic alcohols.
Problem: Peak Tailing Observed for Aromatic Alcohol Peaks
Below is a troubleshooting workflow to diagnose and address the potential causes of peak tailing.
Caption: Troubleshooting workflow for peak tailing in HPLC of aromatic alcohols.
Detailed Explanations and Methodologies
1. Addressing Secondary Interactions with Silanols
Secondary interactions between the hydroxyl groups of aromatic alcohols and acidic silanol groups on the silica stationary phase are a primary cause of peak tailing.[7][8]
-
Experimental Protocol: Mobile Phase Modification
-
Lowering pH: To suppress the ionization of silanol groups (pKa ~3.5-4.5), add a small amount of acid to the mobile phase.
-
Using a Competing Base: For basic aromatic compounds, a competing base can be added to the mobile phase to interact with and block the active silanol sites.
-
Reagent: Triethylamine (TEA).
-
Procedure: Add a low concentration of TEA (e.g., 0.1-0.5% v/v) to the mobile phase.[5] Note that TEA can be difficult to remove from the column, so it's best to dedicate a column for this type of mobile phase.
-
-
-
Column Selection:
-
End-capped Columns: These columns have been chemically treated to reduce the number of accessible silanol groups, thus minimizing secondary interactions.[1][4]
-
High Purity Silica (Type B) Columns: Modern columns are made with higher purity silica that has fewer metal contaminants and a lower concentration of acidic silanol groups, leading to improved peak shapes for polar and basic compounds.[8]
-
2. Optimizing Mobile Phase pH
For phenolic aromatic alcohols, the mobile phase pH is a critical parameter. The pKa of the phenolic hydroxyl group is typically around 10. If the mobile phase pH is close to the pKa, the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms, leading to peak distortion.[1][11][12]
-
Experimental Protocol: pH Adjustment
-
Determine Analyte pKa: Find the pKa of your aromatic alcohol.
-
Adjust Mobile Phase pH: Prepare a buffered mobile phase with a pH that is at least 2 units away from the analyte's pKa.[13][14] For most phenolic compounds, maintaining a low pH (e.g., 2.5-4) will ensure they are in their neutral form, leading to better retention and peak shape on a reversed-phase column.
-
Common Buffers: Phosphate and acetate buffers are commonly used.[4]
-
Procedure: Prepare the aqueous buffer at the desired pH before mixing it with the organic modifier.
-
-
| Parameter | Recommendation for Phenolic Aromatic Alcohols | Rationale |
| Mobile Phase pH | pH 2.5 - 4.0 | Ensures the phenolic hydroxyl group is protonated (neutral), minimizing secondary interactions and preventing dual species existence.[15] |
| Column Type | End-capped C18 or Phenyl | End-capping reduces silanol interactions. Phenyl phases can offer alternative selectivity through pi-pi interactions.[1][16] |
| Mobile Phase Additive | 0.1% Formic Acid or Acetic Acid | Suppresses silanol ionization and ensures a consistent low pH.[10] |
3. Investigating Column Health and System Issues
If peak tailing affects all peaks and not just the aromatic alcohols, the problem is likely related to the column's physical condition or the HPLC system itself.
-
Column Voids and Contamination:
-
Troubleshooting: Disconnect the column from the detector and reverse flush it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) at a low flow rate.[7] This can help remove strongly retained contaminants from the inlet frit. If a void is suspected (often indicated by a sudden drop in backpressure and poor peak shape), the column may need to be replaced.
-
-
Sample Overload:
-
Extra-Column Volume:
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical interactions leading to peak tailing of aromatic alcohols on a silica-based stationary phase.
Caption: Interactions of aromatic alcohols with a C18 stationary phase.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. uhplcs.com [uhplcs.com]
- 5. i01.yizimg.com [i01.yizimg.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. moravek.com [moravek.com]
- 15. agilent.com [agilent.com]
- 16. thamesrestek.co.uk [thamesrestek.co.uk]
Technical Support Center: NMR Analysis of 2,2-Dimethyl-4-phenylbutan-1-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR analysis of 2,2-Dimethyl-4-phenylbutan-1-ol, with a specific focus on resolving NMR signal overlap.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR signals for this compound?
A1: Based on the structure of this compound, you can expect to see signals for the following protons: the aromatic protons of the phenyl group, the two methylene groups in the butyl chain, the singlet for the two methyl groups, the singlet for the methylene group attached to the hydroxyl group, and the hydroxyl proton itself. The exact chemical shifts can vary depending on the solvent and concentration.
Q2: I am observing fewer signals in my 1H NMR spectrum than expected. What could be the cause?
A2: A common reason for observing fewer signals than anticipated is accidental signal overlap, where two or more distinct proton signals have very similar chemical shifts and appear as a single, often broadened, peak. In the case of this compound, the signals for the two methylene groups in the butyl chain are particularly susceptible to overlap. The aromatic protons may also overlap, appearing as a single multiplet.
Q3: How can I confirm the presence of the hydroxyl (-OH) proton signal?
A3: The chemical shift of the hydroxyl proton is often variable and the peak can be broad. To confirm its presence, you can perform a "D₂O shake."[1] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing the hydroxyl peak to disappear or significantly decrease in intensity.[1]
Troubleshooting Guide: Signal Overlap
Issue: The signals for the methylene protons (-CH₂-) in the butyl chain are overlapping, making it difficult to determine their multiplicity and coupling constants.
Solution 1: Change the NMR Solvent
Different deuterated solvents can induce changes in the chemical shifts of protons, a phenomenon known as solvent-induced shifts. This can be sufficient to resolve overlapping signals.[2] For instance, if the spectrum was acquired in chloroform-d (CDCl₃), consider re-running the sample in benzene-d₆ or acetone-d₆.
Solution 2: Adjust the Sample Temperature
Acquiring the spectrum at a different temperature can sometimes improve signal resolution. This is particularly effective if the molecule has conformational flexibility that is averaged at room temperature. Increasing the temperature can sometimes resolve overlapping signals.
Solution 3: Utilize 2D NMR Spectroscopy
Two-dimensional NMR techniques are powerful tools for resolving signal overlap.[3]
-
COSY (Correlation Spectroscopy): A COSY experiment will show correlations between protons that are coupled to each other. Even if the methylene signals are overlapped in the 1D spectrum, you should be able to see cross-peaks in the COSY spectrum that reveal their connectivity to adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the carbon signals to which they are directly attached. Since the two methylene carbons will have distinct ¹³C chemical shifts, the HSQC spectrum will show two separate cross-peaks, effectively resolving the overlapping proton signals in the second dimension.[4]
Issue: The aromatic proton signals are overlapping and appear as a complex, uninterpretable multiplet.
Solution 1: Higher Field NMR Spectrometer
If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, which may be sufficient to resolve the overlapping aromatic protons.
Solution 2: 2D NMR Spectroscopy (COSY)
As with the methylene protons, a COSY experiment can help to trace the coupling network within the aromatic ring, even if the 1D signals are not well-resolved.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| -C(CH₃)₂ | 0.92 | Singlet | - |
| -CH₂-CH₂Ph | 1.65 | Triplet | 7.9 |
| -CH₂Ph | 2.61 | Triplet | 7.9 |
| -CH₂OH | 3.25 | Singlet | - |
| Aromatic (ortho) | 7.18 | Multiplet | - |
| Aromatic (meta) | 7.28 | Multiplet | - |
| Aromatic (para) | 7.19 | Multiplet | - |
| -OH | Variable | Singlet (broad) | - |
Disclaimer: These are predicted values and may differ from experimental results.
Experimental Protocols
Standard ¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A standard spectral width for ¹H NMR (e.g., -2 to 12 ppm).
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals.
-
Visualizations
Caption: Chemical structure of this compound.
References
Preventing decomposition of 2,2-Dimethyl-4-phenylbutan-1-ol during distillation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the distillation of 2,2-Dimethyl-4-phenylbutan-1-ol, a sterically hindered primary alcohol. The primary focus is on preventing thermal decomposition, a common issue with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when distilling this compound?
A1: The main challenge is the susceptibility of this sterically hindered primary alcohol to decomposition at elevated temperatures. The primary decomposition pathway is acid-catalyzed dehydration, which leads to the formation of alkenes. This is problematic as it reduces the yield of the desired product and introduces impurities that can be difficult to separate. Additionally, like many high-boiling-point liquids, there is a risk of bumping during distillation, which can lead to inefficient separation and potential loss of product.
Q2: What is the recommended distillation method for this compound?
A2: Vacuum distillation is the highly recommended method for purifying this compound. By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered. This allows for distillation at a lower temperature, which minimizes the risk of thermal decomposition.
Q3: At what temperature should I expect this compound to distill under vacuum?
Q4: How can I prevent decomposition catalyzed by acidic impurities?
A4: Acidic impurities, which may be present from the synthesis of this compound, can catalyze dehydration. To mitigate this, it is recommended to wash the crude product with a mild aqueous basic solution, such as a 5-10% sodium carbonate solution, before distillation.[1][3] This will neutralize any acidic residues. After washing, ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove any residual water.
Q5: What are common impurities that might arise from the synthesis of this compound?
A5: The synthesis of this compound can involve a Grignard-type reaction. Potential impurities could include unreacted starting materials, byproducts from side reactions, and residual acidic catalysts used in the workup. For instance, if the synthesis involves the reaction of a Grignard reagent with an epoxide, unreacted starting materials and byproducts from the Grignard reagent preparation could be present. If an acidic workup is used to quench the reaction, residual acid can be a significant impurity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is decomposing (discoloration, low yield) | 1. Distillation temperature is too high. 2. Presence of acidic impurities. | 1. Use vacuum distillation: Lower the pressure to reduce the boiling point. 2. Neutralize before distillation: Wash the crude product with a 5-10% sodium carbonate solution, followed by washing with water to remove the base, and then dry thoroughly.[1][3] |
| Violent bumping during distillation | 1. Uneven heating. 2. Lack of nucleation sites for smooth boiling. | 1. Use a magnetic stirrer: Continuous stirring ensures even heat distribution. 2. Add anti-bumping granules: These provide surfaces for bubbles to form, promoting smooth boiling.[4][5][6] Note: Anti-bumping granules may be less effective under high vacuum. 3. Use a fine capillary (ebulliator): Introduce a slow, steady stream of an inert gas like nitrogen or argon to promote smooth boiling. |
| Distillate is cloudy | 1. Presence of water. 2. Co-distillation with an impurity. | 1. Ensure the crude product is dry: Use a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation. 2. Improve fractional distillation: Use a fractionating column to achieve better separation of components. |
| No product distilling over at the expected temperature | 1. The vacuum is not low enough. 2. The heating mantle is not providing enough heat. 3. Thermometer placement is incorrect. | 1. Check for leaks in the distillation setup: Ensure all joints are properly sealed. 2. Increase the heating mantle temperature gradually. 3. Position the thermometer correctly: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. |
Experimental Protocols
Protocol 1: Neutralization and Drying of Crude this compound
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 5-10% aqueous sodium carbonate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
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Wash the organic layer with an equal volume of water to remove any residual sodium carbonate.
-
Drain the aqueous layer.
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Transfer the organic layer to a clean, dry flask.
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Add a suitable amount of a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and swirl the flask. Continue adding the drying agent until it no longer clumps together.
-
Filter or decant the dried organic liquid to remove the drying agent. The product is now ready for distillation.
Protocol 2: Vacuum Distillation of this compound
-
Set up a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed.
-
Add the dried, neutralized crude this compound and a magnetic stir bar or anti-bumping granules to the distillation flask.[4][5]
-
Begin stirring (if using a magnetic stirrer).
-
Gradually apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin to heat the distillation flask gently using a heating mantle.
-
Collect any low-boiling fractions that distill first.
-
Carefully increase the temperature and collect the main fraction of this compound at a steady temperature and pressure.
-
Once the main fraction has been collected, stop heating and allow the system to cool before slowly releasing the vacuum.
Logical Workflow for Troubleshooting Distillation Issues
References
- 1. US2494133A - Method of neutralizing and completely removing salts before distilling crude high-boiling esters - Google Patents [patents.google.com]
- 2. 2-METHYL-4-PHENYL-2-BUTANOL | 103-05-9 [chemicalbook.com]
- 3. US9102604B1 - Methods for cleaning distilling columns - Google Patents [patents.google.com]
- 4. APC Pure | Product | Anti Bumping Granules [apcpure.com]
- 5. Atom Scientific Ltd | Product | Anti Bumping Granules [atomscientific.com]
- 6. brainly.in [brainly.in]
Technical Support Center: Synthesis of 2,2-Dimethyl-4-phenylbutan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2,2-Dimethyl-4-phenylbutan-1-ol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward synthetic route for scaling up the production of this compound?
A1: A highly effective and scalable method is the Grignard reaction between phenethylmagnesium bromide and pivalaldehyde. This approach involves the formation of a carbon-carbon bond, followed by an aqueous workup to yield the desired primary alcohol.
Q2: Why are anhydrous conditions so critical for the success of this Grignard reaction?
A2: Grignard reagents, such as phenethylmagnesium bromide, are potent nucleophiles and strong bases. They will react readily with any protic sources, particularly water, which will quench the reagent and significantly reduce the yield of the desired product.[1][2][3] Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.
Q3: What are the primary side reactions to be aware of in this synthesis?
A3: The main potential side reactions include:
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Enolization of pivalaldehyde: Due to the steric hindrance of the t-butyl group, the highly basic Grignard reagent can deprotonate the alpha-carbon of the aldehyde, leading to the formation of an enolate and recovery of the starting aldehyde upon workup.[3]
-
Wurtz-type coupling: The Grignard reagent can couple with unreacted phenethyl bromide to form 1,4-diphenylbutane.
-
Reaction with atmospheric oxygen: Exposure of the Grignard reagent to air can lead to the formation of hydroperoxides and subsequently phenols after workup.
Q4: How can I purify the final product, this compound?
A4: Purification can be achieved through several methods, depending on the scale and purity requirements. Common techniques include vacuum distillation, column chromatography on silica gel, or crystallization if the product is a solid at room temperature or can form a suitable crystalline derivative.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Magnesium | Activate the magnesium turnings before use by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Wet glassware or solvents | Flame-dry all glassware under vacuum or in an oven and use freshly distilled anhydrous solvents (e.g., diethyl ether or THF). | |
| Premature quenching of Grignard reagent | Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Recovery of Starting Material (Phenethyl bromide and/or Pivalaldehyde) | Incomplete Grignard formation | Ensure the magnesium is fully consumed before adding the aldehyde. Consider titrating the Grignard reagent to determine its exact concentration. |
| Predominant enolization of pivalaldehyde | Add the Grignard reagent slowly to the aldehyde at a low temperature (e.g., 0 °C or lower) to favor nucleophilic addition over deprotonation. | |
| Presence of High-Boiling Point Impurities | Wurtz-type coupling side product | Use a slight excess of magnesium during the Grignard formation to minimize unreacted phenethyl bromide. |
| Formation of 1,4-diphenylbutane | This impurity can be separated from the desired alcohol by vacuum distillation or column chromatography. | |
| Formation of Phenol as a Byproduct | Reaction with atmospheric oxygen | Maintain a positive pressure of an inert gas throughout the reaction and workup. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of the target molecule from phenethyl bromide and pivalaldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |
| Magnesium Turnings | 24.31 | - | 0.22 | 5.35 g |
| Phenethyl Bromide | 185.06 | 1.36 | 0.20 | 27.2 mL (37.0 g) |
| Pivalaldehyde | 86.13 | 0.78 | 0.18 | 20.0 mL (15.6 g) |
| Anhydrous Diethyl Ether | 74.12 | 0.71 | - | 300 mL |
| Saturated NH₄Cl (aq) | - | - | - | 200 mL |
| Anhydrous MgSO₄ | 120.37 | - | - | As needed |
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (5.35 g, 0.22 mol) and a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of phenethyl bromide (27.2 mL, 0.20 mol) in 100 mL of anhydrous diethyl ether.
-
Add a small portion of the phenethyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining phenethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pivalaldehyde:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Prepare a solution of pivalaldehyde (20.0 mL, 0.18 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the pivalaldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 200 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 75 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter off the drying agent and concentrate the solvent under reduced pressure.
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Purify the crude product by vacuum distillation to obtain this compound.
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. organic chemistry - How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
Minimizing byproduct formation in butanol synthesis
Technical Support Center: Butanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during butanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in microbial butanol synthesis?
A1: In the well-established Acetone-Butanol-Ethanol (ABE) fermentation process using Clostridium species, the primary byproducts are acetone and ethanol.[1][2] The typical ratio of butanol, acetone, and ethanol produced is 6:3:1. Other significant byproducts include acetic acid, butyric acid, carbon dioxide, and hydrogen gas, which are predominantly formed during the initial acidogenesis phase of the fermentation.[3]
Q2: What factors influence the formation of byproducts in ABE fermentation?
A2: Several factors can influence the type and quantity of byproducts, including:
-
Microbial Strain: Different species and even strains of Clostridium (e.g., C. acetobutylicum, C. beijerinckii) have different product selectivities.[2][4]
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Substrate: The type and concentration of the carbon source (e.g., glucose, starch, lignocellulosic hydrolysates) can impact the metabolic pathway and lead to varying byproduct profiles.[1]
-
pH: The pH of the fermentation broth is a critical parameter. A drop in pH due to the accumulation of acetic and butyric acids triggers the metabolic switch from acidogenesis to solventogenesis. Improper pH control can lead to a stalled fermentation and high acid concentrations.[5]
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Temperature: The optimal temperature for solvent production is typically between 28-33°C for most saccharolytic strains.[4] Deviations can affect enzyme activity and alter the product ratio.
-
Product Inhibition: The accumulation of butanol itself is toxic to the microbial cells and can limit the fermentation process, leading to incomplete substrate utilization and a higher proportion of acid byproducts.[3][6]
-
Nutrient Availability: The balance of carbon, nitrogen, and other essential nutrients can influence cell growth and solvent production.[1]
Q3: How can I reduce the formation of acetone during butanol fermentation?
A3: Reducing acetone formation can be achieved through several strategies:
-
Genetic Engineering: One approach is to knock out the gene encoding for acetoacetate decarboxylase, a key enzyme in the acetone synthesis pathway.[1] While this can significantly decrease acetone production, it may also impact the overall butanol titer.
-
Process Optimization: Fine-tuning fermentation parameters such as pH, temperature, and substrate feed rate can help steer the metabolism towards butanol production.
-
Alternative Microorganisms: Some strains of Clostridium naturally produce less acetone. For example, Clostridium pasteurianum can be used to produce butanol from glycerol with reduced byproduct formation.[7]
Q4: What are common byproducts in catalytic butanol synthesis from ethanol?
A4: In the catalytic conversion of ethanol to butanol, often referred to as the Guerbet reaction, potential byproducts include higher alcohols (C6+), and sodium acetate.[8] The choice of catalyst and reaction conditions plays a crucial role in minimizing these byproducts.
Troubleshooting Guides
Issue 1: Low Butanol Titer and High Acid Concentration
| Possible Cause | Troubleshooting Step |
| Failed switch from acidogenesis to solventogenesis | Ensure the pH of the fermentation broth is dropping to the optimal range for the specific strain (typically below 5.0) to induce the metabolic shift. If the pH is too high, consider not using a buffer or reducing its concentration. If the pH drops too low and inhibits cell growth, implement controlled pH adjustments. |
| Substrate Inhibition | High initial substrate concentrations can inhibit cell growth and solvent production.[5] Try a lower starting sugar concentration or a fed-batch approach to maintain optimal substrate levels. |
| Nutrient Limitation | Verify that the fermentation medium contains sufficient concentrations of all essential nutrients, including nitrogen, phosphorus, vitamins, and minerals. |
| Contamination | Contamination with other microorganisms can compete for the substrate and produce inhibitory compounds. Check for culture purity via microscopy and plating. |
Issue 2: High Acetone and/or Ethanol to Butanol Ratio
| Possible Cause | Troubleshooting Step |
| Sub-optimal Fermentation Conditions | Optimize the fermentation temperature and pH for your specific Clostridium strain. The ideal temperature for butanol production is often lower than the optimal temperature for cell growth.[4] |
| Genetic Characteristics of the Strain | The product ratio is inherently linked to the genetics of the microbial strain. Consider using a strain known for higher butanol selectivity or a genetically modified strain with a knocked-out acetone production pathway. |
| Redox Imbalance | The intracellular NADH/NAD+ ratio can influence the metabolic flux towards different solvents.[5] Altering the substrate or introducing external electron donors can sometimes shift this balance. |
Issue 3: Complete Fermentation Failure or Stagnation
| Possible Cause | Troubleshooting Step |
| Oxygen Contamination | Clostridium species used for ABE fermentation are strict anaerobes.[2] Ensure all fermentation equipment is properly sealed and that the medium has been deoxygenated prior to inoculation. Sparge the medium with an inert gas like nitrogen or argon. |
| Inhibitory Compounds in the Feedstock | If using lignocellulosic hydrolysates, compounds like furfural and 5-hydroxymethylfurfural (HMF) can be inhibitory.[9] Pre-treat the hydrolysate to remove these inhibitors or use a more robust microbial strain. The addition of CaCO3 has been shown to alleviate some toxic effects.[9] |
| Butanol Toxicity | Butanol concentrations above 1-2% can be toxic to the cells, leading to a halt in fermentation.[3] Implement in-situ product recovery techniques like gas stripping or liquid-liquid extraction to keep the butanol concentration below the inhibitory threshold.[10][11] |
Experimental Protocols
Protocol 1: Batch ABE Fermentation using Clostridium acetobutylicum
-
Medium Preparation: Prepare a suitable fermentation medium (e.g., P2 medium) containing a carbon source (e.g., 60 g/L glucose), nitrogen source (e.g., yeast extract), buffer (e.g., phosphate buffer), and essential minerals.
-
Deoxygenation: Dispense the medium into a fermenter and deoxygenate by sparging with nitrogen gas for at least 30 minutes.
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Sterilization: Autoclave the fermenter with the medium at 121°C for 20 minutes.
-
Inoculation: In an anaerobic environment, inoculate the sterile medium with a 5-10% (v/v) active culture of Clostridium acetobutylicum.
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Incubation: Maintain the fermentation at 37°C under anaerobic conditions. Monitor the pH, which should initially drop and then rise as acids are converted to solvents.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) for analysis of cell density, substrate consumption, and product formation.
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Fermentation Termination: The fermentation is typically complete after 72-120 hours, indicated by the cessation of gas production and stabilization of product concentrations.
Protocol 2: Quantification of Butanol and Byproducts using Gas Chromatography (GC)
-
Sample Preparation: Centrifuge the fermentation samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.
-
GC System: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polyethylene glycol bonded-phase column).[12]
-
Operating Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Nitrogen
-
Oven Temperature Program: Hold at 40°C for 5 minutes, then ramp to 200°C at a rate of 10°C/minute.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Identify and quantify the peaks for acetone, ethanol, and butanol by comparing their retention times and peak areas to those of known standards.
Data Presentation
Table 1: Typical Product Ratios and Titers in ABE Fermentation
| Product | Typical Ratio | Batch Fermentation Titer (g/L) | Fed-Batch with In-Situ Recovery (g/L) |
| Butanol | 6 | 10 - 13 | > 20 |
| Acetone | 3 | 5 - 7 | > 10 |
| Ethanol | 1 | 1.5 - 2.5 | > 3 |
| Total Solvents | - | 15 - 20 | > 30 |
Data compiled from multiple sources, values are approximate and can vary significantly based on strain and conditions.[1][3]
Table 2: Effect of In-Situ Product Recovery (ISPR) Techniques on Butanol Production
| ISPR Technique | Advantage | Disadvantage |
| Gas Stripping | Relieves product inhibition, leading to higher productivity and substrate utilization.[10] | Can be energy-intensive; potential for foaming. |
| Liquid-Liquid Extraction | High selectivity for butanol; can be integrated with downstream purification. | Potential toxicity of the extraction solvent to the microbial culture. |
| Pervaporation | High selectivity; can achieve a high degree of product concentration. | Membrane fouling can be an issue; high capital cost. |
| Adsorption | Low energy consumption; high selectivity with appropriate adsorbent. | Requires regeneration of the adsorbent; potential for adsorbent fouling. |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Acetone–butanol–ethanol fermentation - Wikipedia [en.wikipedia.org]
- 4. The Industrial Fermentation Process and Clostridium Species Used to Produce Biobutanol [mdpi.com]
- 5. Frontiers | NADH-based kinetic model for acetone-butanol-ethanol production by Clostridium [frontiersin.org]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Continuous butanol production with reduced byproducts formation from glycerol by a hyper producing mutant of Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renewable Butanol Production via Catalytic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Enhancing the resolution of phenylbutanol isomers in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of phenylbutanol isomers.
Troubleshooting Guides
This section addresses common issues encountered during the separation of phenylbutanol isomers.
Issue 1: Poor Resolution Between Phenylbutanol Isomers
Symptoms:
-
Overlapping or co-eluting peaks for two or more isomers.
-
Resolution value (Rs) is less than 1.5.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Stationary Phase | For positional isomers (e.g., 4-phenyl-1-butanol vs. 4-phenyl-2-butanol), a phenyl-based column can enhance separation through π-π interactions. For enantiomeric separations (e.g., (R)- and (S)-4-phenyl-2-butanol), a Chiral Stationary Phase (CSP) is essential. Polysaccharide-based CSPs are often a good starting point.[1][2] |
| Suboptimal Mobile Phase Composition | Adjust the mobile phase polarity. For reversed-phase HPLC, systematically vary the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. The addition of a small amount of a different solvent (e.g., isopropanol) can sometimes improve selectivity. For chiral separations, the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase can significantly impact enantioselectivity.[1][3][4] |
| Incorrect Flow Rate | In chiral HPLC, lower flow rates often lead to better resolution due to the kinetics of the chiral recognition process. |
| Inadequate Temperature Control | Temperature can influence chiral separations.[1] Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on selectivity. In some cases, a reversal of elution order can be observed at different temperatures.[1] |
Issue 2: Tailing or Fronting Peaks
Symptoms:
-
Asymmetrical peaks with a tailing factor greater than 2 or less than 0.9.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions with Stationary Phase | For basic analytes, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape. For acidic analytes, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial.[5] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, consider replacing the column. The use of a guard column is recommended to protect the analytical column. |
| Inappropriate pH of Mobile Phase | If using ionizable mobile phase additives, ensure the pH is at least 2 units away from the pKa of the analytes. |
Issue 3: Inconsistent Retention Times
Symptoms:
-
Retention times for the same isomer vary significantly between injections.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important when changing mobile phase composition. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Changes in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the performance of the proportioning valves. |
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is best for separating phenylbutanol isomers?
A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used. The choice depends on the specific isomers and the available equipment.
-
HPLC: Highly versatile, especially for chiral separations using Chiral Stationary Phases (CSPs).[6] It is the preferred method for separating the enantiomers of 4-phenyl-2-butanol.
-
GC: Can be effective for separating positional isomers, particularly when using a polar capillary column.[7] Derivatization may be necessary for some applications to improve volatility and peak shape.[8]
Q2: How do I select the right chiral stationary phase (CSP) for separating the enantiomers of 4-phenyl-2-butanol?
A2: The selection of a CSP is often empirical.[6] However, for chiral alcohols like 4-phenyl-2-butanol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.[1] It is advisable to screen a few different CSPs to find the one that provides the best selectivity for your specific analyte.
Q3: Can the mobile phase composition affect the elution order of enantiomers?
A3: Yes. In chiral chromatography, changes in the mobile phase, such as the type of alcohol modifier or the concentration of additives, can sometimes lead to a reversal in the elution order of enantiomers.[1]
Q4: What are the key parameters to optimize for improving the resolution of phenylbutanol isomers?
A4: The most influential parameters are:
-
Stationary Phase Chemistry: Choosing a column with the appropriate selectivity (e.g., phenyl for positional isomers, chiral for enantiomers).[1][2]
-
Mobile Phase Composition: Adjusting the solvent strength and selectivity.[1][3]
-
Temperature: Can have a significant impact on selectivity, especially in chiral separations.[1]
-
Flow Rate: Lower flow rates often improve resolution in chiral HPLC.
Q5: What is "additive memory effect" in chiral chromatography and how can I avoid it?
A5: Additive memory effect refers to the persistence of acidic or basic modifiers on the chiral stationary phase, which can impact the reproducibility of separations.[5] To avoid this, it is crucial to dedicate a column to a specific method with a particular additive. If you must use the same column for different methods, ensure a thorough washing procedure is employed between methods.[5]
Experimental Protocols (Illustrative Examples)
Note: The following protocols are illustrative examples based on typical chromatographic principles for isomer separation. Optimal conditions may vary depending on the specific instrument and column used.
Experiment 1: HPLC Separation of Phenylbutanol Positional Isomers
-
Objective: To separate 4-phenyl-1-butanol and 4-phenyl-2-butanol.
-
Methodology:
-
Column: Phenyl-Hexyl column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a standard mixture of the isomers in the mobile phase.
-
Experiment 2: Chiral HPLC Separation of 4-Phenyl-2-Butanol Enantiomers
-
Objective: To separate the (R)- and (S)-enantiomers of 4-phenyl-2-butanol.
-
Methodology:
-
Column: Cellulose-based Chiral Stationary Phase (e.g., CHIRALCEL® OD-H) (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 90:10 (v/v) n-Hexane:Isopropanol.
-
Flow Rate: 0.8 mL/min.
-
Temperature: 20°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the racemic mixture of 4-phenyl-2-butanol in the mobile phase.
-
Data Presentation
Table 1: Illustrative HPLC Data for Positional Isomer Separation
| Isomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| 4-Phenyl-2-butanol | 5.8 | 1.1 | - |
| 4-Phenyl-1-butanol | 6.5 | 1.2 | 2.1 |
Table 2: Illustrative Chiral HPLC Data for Enantiomeric Separation of 4-Phenyl-2-Butanol
| Enantiomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| (S)-4-Phenyl-2-butanol | 10.2 | 1.0 | - |
| (R)-4-Phenyl-2-butanol | 11.5 | 1.1 | 1.8 |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of mobile phase on resolution of the isomers and homologues of tocopherols on a triacontyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. turbo.vernier.com [turbo.vernier.com]
- 8. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 2,2-Dimethyl-4-phenylbutan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and stability of 2,2-Dimethyl-4-phenylbutan-1-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Troubleshooting Guides
Issue: Unexpected degradation of this compound is observed during routine analysis.
-
Question: I am observing impurity peaks in my chromatogram that were not present in the initial analysis of my this compound sample. What could be the cause? Answer: The appearance of new peaks suggests that the compound may be degrading. Several factors could contribute to this, including exposure to light, elevated temperatures, or reaction with atmospheric oxygen. The presence of a phenyl group can make the molecule susceptible to photo-oxidation, while the primary alcohol is a potential site for oxidation.
-
Question: How can I identify the degradation products? Answer: Mass spectrometry, particularly GC-MS or LC-MS, is a powerful technique for identifying unknown impurities. By analyzing the mass-to-charge ratio and fragmentation patterns of the new peaks, you can elucidate the structures of the degradation products. Comparing the obtained mass spectra with libraries of known compounds can aid in identification.
-
Question: My sample has developed a slight yellow tint. Is this related to degradation? Answer: A change in color, such as the appearance of a yellow tint, is a common indicator of chemical degradation, particularly for aromatic compounds. This is often associated with oxidation or photodegradation, leading to the formation of chromophoric impurities.
Issue: Difficulty in establishing a reliable long-term storage protocol.
-
Question: What are the ideal storage conditions for this compound to ensure its stability? Answer: Based on its structure as a sterically hindered primary alcohol with an aromatic ring, the recommended storage conditions are in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). This minimizes exposure to light, oxygen, and heat.
-
Question: I do not have access to an inert atmosphere. What are my options? Answer: If an inert atmosphere is not available, ensure the container is filled to the top to minimize the headspace of air. The use of antioxidants could also be considered, but their compatibility and potential for interference with downstream applications must be thoroughly evaluated.
Frequently Asked Questions (FAQs)
-
Question: What are the most likely degradation pathways for this compound? Answer: The two most probable degradation pathways are oxidation of the primary alcohol and photodegradation involving the phenyl ring.
-
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (2,2-Dimethyl-4-phenylbutanal) and further to the carboxylic acid (2,2-Dimethyl-4-phenylbutanoic acid).
-
Photodegradation: The phenyl group can absorb UV light, leading to the formation of radical species that can initiate a variety of degradation reactions.
-
-
Question: How can I monitor the stability of my this compound sample over time? Answer: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), should be developed and validated. This method must be able to separate the intact compound from its potential degradation products. Regular testing of the sample at defined time points will allow you to track its purity and identify any changes.
-
Question: Are there any known incompatibilities for this compound? Answer: While specific incompatibility data for this compound is not readily available, it is prudent to avoid strong oxidizing agents, strong acids, and acid chlorides, as they can react with the primary alcohol group.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Stress Conditions:
| Stress Condition | Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h |
| Thermal Degradation | 80°C for 48h (solid state) |
| Photostability | ICH Q1B option 2 (Xenon lamp) |
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each stress condition, mix the stock solution with the stressor in a 1:1 ratio.
-
For thermal degradation, store the solid compound directly at the specified temperature.
-
For photostability, expose the solid and solution samples to the light source.
-
Include a control sample (unstressed) stored at 5°C in the dark.
3. Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV/MS or GC-MS).
Protocol 2: Long-Term Stability Study
This protocol describes a long-term stability study to determine the shelf-life of this compound under recommended storage conditions.
1. Storage Conditions:
| Condition | Temperature | Humidity |
| Long-Term | 2-8°C | Ambient |
| Accelerated | 25°C | 60% RH |
2. Sample Packaging:
-
Store the compound in amber glass vials with Teflon-lined caps.
-
For optimal stability, purge the vials with an inert gas (e.g., argon or nitrogen) before sealing.
3. Testing Schedule:
| Time Point | Long-Term | Accelerated |
| Initial | X | X |
| 3 Months | X | X |
| 6 Months | X | X |
| 9 Months | X | |
| 12 Months | X | |
| 18 Months | X | |
| 24 Months | X |
4. Analytical Method:
-
Use a validated stability-indicating HPLC or GC method to assess the purity of the compound and quantify any degradation products.
-
Perform visual inspection for any changes in appearance.
Visualizations
Validation & Comparative
Navigating the Structural Nuances: A Comparative Guide to the NMR Spectra of 2,2-Dimethyl-4-phenylbutan-1-ol and Its Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering detailed insights into the chemical environment of atoms within a molecule. This guide provides a comparative analysis of the expected NMR spectral data for 2,2-Dimethyl-4-phenylbutan-1-ol against its structurally related analogs, offering a framework for spectral interpretation and compound identification.
Predicted and Experimental NMR Data: A Comparative Table
The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound alongside the experimental data for its structural analogs: 4-phenylbutan-1-ol and the isomeric 2-methyl-4-phenyl-2-butanol. This side-by-side comparison highlights the expected shifts and multiplicities, aiding in the differentiation of these closely related compounds.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ¹H | ~7.3 - 7.1 | Multiplet | 5H | Aromatic (C₆H₅) |
| ~3.3 | Singlet | 2H | CH₂-OH | ||
| ~2.6 | Triplet | 2H | Ph-CH₂ | ||
| ~1.7 | Triplet | 2H | Ph-CH₂-CH₂ | ||
| ~0.9 | Singlet | 6H | C(CH₃)₂ | ||
| ¹³C | ~142 | - | - | Aromatic (C-ipso) | |
| ~128.5 | - | - | Aromatic (CH) | ||
| ~128.3 | - | - | Aromatic (CH) | ||
| ~125.8 | - | - | Aromatic (CH) | ||
| ~70 | - | - | CH₂-OH | ||
| ~45 | - | - | Ph-CH₂-CH₂ | ||
| ~35 | - | - | C(CH₃)₂ | ||
| ~30 | - | - | Ph-CH₂ | ||
| ~24 | - | - | C(CH₃)₂ | ||
| 4-Phenylbutan-1-ol [1] | ¹H | 7.27 - 7.14 | Multiplet | 5H | Aromatic (C₆H₅) |
| 3.62 | Triplet | 2H | CH₂-OH | ||
| 2.62 | Triplet | 2H | Ph-CH₂ | ||
| 1.68 - 1.56 | Multiplet | 4H | Ph-CH₂-CH₂-CH₂ | ||
| ¹³C | 142.4 | - | - | Aromatic (C-ipso) | |
| 128.4 | - | - | Aromatic (CH) | ||
| 128.3 | - | - | Aromatic (CH) | ||
| 125.7 | - | - | Aromatic (CH) | ||
| 62.6 | - | - | CH₂-OH | ||
| 35.9 | - | - | Ph-CH₂ | ||
| 32.3 | - | - | Ph-CH₂-CH₂ | ||
| 28.0 | - | - | Ph-CH₂-CH₂-CH₂ | ||
| 2-Methyl-4-phenyl-2-butanol | ¹H | 7.3 - 7.1 | Multiplet | 5H | Aromatic (C₆H₅) |
| 2.7 | Triplet | 2H | Ph-CH₂ | ||
| 1.8 | Triplet | 2H | Ph-CH₂-CH₂ | ||
| 1.25 | Singlet | 6H | C(CH₃)₂ | ||
| ¹³C | 142.3 | - | - | Aromatic (C-ipso) | |
| 128.4 | - | - | Aromatic (CH) | ||
| 128.3 | - | - | Aromatic (CH) | ||
| 125.7 | - | - | Aromatic (CH) | ||
| 70.8 | - | - | C(OH)(CH₃)₂ | ||
| 49.0 | - | - | Ph-CH₂-CH₂ | ||
| 29.8 | - | - | Ph-CH₂ | ||
| 29.2 | - | - | C(OH)(CH₃)₂ |
Note: Predicted values for this compound are estimations based on standard chemical shift tables and comparison with analogs. Actual experimental values may vary.
Experimental Protocol for NMR Data Acquisition
The following provides a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogs.
1. Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 128-1024 or more, as ¹³C has a much lower natural abundance and sensitivity than ¹H.
-
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivities.
Workflow for NMR Spectral Analysis and Comparison
The logical flow for analyzing and comparing NMR spectral data is crucial for accurate structure elucidation and differentiation between similar compounds.
References
Comparative Analysis of Mass Spectrometry Fragmentation: 2,2-Dimethyl-4-phenylbutan-1-ol and Related Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,2-Dimethyl-4-phenylbutan-1-ol against alternative analytical approaches and structurally similar compounds. The data presented herein is crucial for the identification and characterization of this compound in complex matrices.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization is predicted to be guided by its primary alcohol, branched alkyl, and phenyl functionalities. The molecular ion peak ([M]⁺˙) is expected at an m/z of 178, corresponding to its molecular weight.[1] Key fragmentation pathways include alpha-cleavage, dehydration, and cleavages characteristic of the phenylethyl moiety.
Table 1: Predicted Mass-to-Charge Ratios (m/z) and Corresponding Fragment Ions for this compound.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway | Significance |
| 178 | [C₁₂H₁₈O]⁺˙ | Molecular Ion | Confirms molecular weight. |
| 160 | [C₁₂H₁₆]⁺˙ | [M - H₂O]⁺˙ (Dehydration) | Characteristic of alcohols.[2][3] |
| 147 | [C₁₁H₁₅]⁺ | [M - CH₂OH]⁺ | Alpha-cleavage. |
| 105 | [C₈H₉]⁺ | Benzylic cleavage | Tropylium ion precursor. |
| 91 | [C₇H₇]⁺ | Tropylium ion | Characteristic of compounds with a benzyl group.[4] |
| 77 | [C₆H₅]⁺ | Phenyl cation | Indicates a benzene ring.[4] |
| 57 | [C₄H₉]⁺ | tert-Butyl cation | Highly stable carbocation from the neopentyl group. |
| 31 | [CH₂OH]⁺ | Alpha-cleavage | Characteristic of primary alcohols.[3][4] |
Comparison with Alternative Compounds
The fragmentation pattern of this compound can be distinguished from its structural isomers and related compounds. For instance, a secondary alcohol isomer like 4-phenyl-2-butanol would exhibit a characteristic alpha-cleavage leading to a base peak at m/z 45 ([CH₃CHOH]⁺), which would be absent in the primary alcohol's spectrum. A tertiary alcohol isomer, such as 2-methyl-4-phenyl-2-butanol, would likely show a very weak or absent molecular ion peak and a prominent peak corresponding to the loss of a methyl group.[5]
Experimental Protocols
Mass Spectrometry Analysis
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1).
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30 - 400.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Dilute the stock solution to a final concentration of 10 µg/mL.
-
Inject 1 µL of the diluted sample into the GC-MS system.
Visualizing the Fragmentation Pathway
The following diagram illustrates the primary predicted fragmentation pathways for this compound upon electron ionization.
Caption: Predicted EI fragmentation of this compound.
References
A Comparative Guide to the Synthesis of 2,2-Dimethyl-4-phenylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,2-Dimethyl-4-phenylbutan-1-ol, a potentially valuable building block in medicinal chemistry and fragrance development, can be approached through several distinct synthetic strategies. This guide provides a comparative analysis of three primary routes: Grignard reagent addition, reduction of a carboxylic acid intermediate, and a multi-step approach involving a Wittig reaction followed by hydroboration-oxidation. Each route is evaluated based on factors such as yield, purity, reagent availability, and procedural complexity, supported by detailed experimental protocols.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route depends on the specific requirements of the research, including scale, desired purity, and available starting materials. The following table summarizes the key quantitative and qualitative aspects of the three discussed pathways.
| Feature | Route 1: Grignard Reaction | Route 2: Reduction of Carboxylic Acid | Route 3: Wittig & Hydroboration-Oxidation |
| Starting Materials | 2-(2-bromoethyl)benzene, Magnesium, Pivalaldehyde | Ethyl isobutyrate, 2-(2-bromoethyl)benzene | Benzyltriphenylphosphonium chloride, Isobutyraldehyde, Borane-THF |
| Key Reagents | Diethyl ether, Pivalaldehyde | Lithium diisopropylamide (LDA), LiAlH₄ | n-Butyllithium, BH₃·THF, H₂O₂, NaOH |
| Number of Key Steps | 2 (Grignard formation & reaction) | 3 (Enolate formation, alkylation, reduction) | 3 (Ylide formation, Wittig reaction, hydroboration) |
| Reported/Estimated Yield | ~70-80% (estimated) | ~65-75% (estimated overall) | ~60-70% (estimated overall) |
| Reported/Estimated Purity | >97% (based on isomer synthesis)[1] | High, purification by chromatography/distillation | High, purification by chromatography |
| Advantages | Convergent, potentially high-yielding single C-C bond formation. | Reliable and well-established reactions, readily available starting materials. | Good control over carbon skeleton formation, anti-Markovnikov alcohol synthesis. |
| Disadvantages | Highly sensitive to water and air, potential for side reactions. | Multi-step, requires cryogenic temperatures and strong, hazardous reagents (LDA, LiAlH₄). | Multi-step, requires stoichiometric phosphine oxide removal, use of pyrophoric reagents. |
Logical Workflow for Synthesis Route Selection
Caption: Comparative workflow of synthetic routes.
Experimental Protocols
Route 1: Grignard Reaction with Pivalaldehyde
This route involves the preparation of phenethylmagnesium bromide followed by its reaction with pivalaldehyde (2,2-dimethylpropanal).
Step 1: Preparation of Phenethylmagnesium Bromide
-
All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere.
-
Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 2-(2-bromoethyl)benzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium and wait for the reaction to initiate, which is indicated by cloudiness and gentle boiling of the ether.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Pivalaldehyde
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of pivalaldehyde (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel chromatography to yield this compound.
Route 2: Reduction of 2,2-Dimethyl-4-phenylbutanoic Acid
This pathway involves the synthesis of the corresponding carboxylic acid via enolate alkylation, followed by reduction.
Step 1: Synthesis of Ethyl 2,2-Dimethyl-4-phenylbutanoate
-
Under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.[2][3][4]
-
Slowly add ethyl isobutyrate (1.0 eq) to the LDA solution and stir for 30 minutes to ensure complete enolate formation.[2][3]
-
Add 2-(2-bromoethyl)benzene (1.05 eq) to the enolate solution and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting ester by vacuum distillation.
Step 2: Hydrolysis to 2,2-Dimethyl-4-phenylbutanoic Acid
-
Dissolve the purified ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide and reflux the mixture until saponification is complete (monitored by TLC).
-
Cool the mixture, remove the ethanol under reduced pressure, and acidify the aqueous residue with cold hydrochloric acid to precipitate the carboxylic acid.
-
Extract the carboxylic acid with diethyl ether, dry the organic layer, and evaporate the solvent to yield the crude acid, which can be purified by recrystallization or distillation.
Step 3: Reduction to this compound
-
Under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.0-1.5 eq) in anhydrous diethyl ether or THF in a round-bottom flask and cool to 0 °C.[5][6][7]
-
Slowly add a solution of 2,2-dimethyl-4-phenylbutanoic acid (1.0 eq) in the same solvent to the LiAlH₄ suspension.[5][6][7]
-
After the addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours.[5]
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash thoroughly with ether.
-
Dry the combined filtrate and washings over anhydrous magnesium sulfate, concentrate, and purify the product by vacuum distillation.
Route 3: Wittig Reaction and Hydroboration-Oxidation
This route builds the carbon skeleton via an alkene, which is then converted to the primary alcohol.
Step 1: Synthesis of 3,3-Dimethyl-4-phenyl-1-butene
-
Suspend benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere.[8][9]
-
Cool the suspension to 0 °C or -78 °C and add n-butyllithium (1.0 eq) dropwise to form the deep red or orange phosphonium ylide.[8]
-
Stir the ylide solution for 30-60 minutes, then add isobutyraldehyde (1.0 eq) dropwise, causing the color to fade.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer, dry, and concentrate. The byproduct, triphenylphosphine oxide, can be partially removed by precipitation from a nonpolar solvent (e.g., hexane).
-
Purify the crude alkene by column chromatography.
Step 2: Hydroboration-Oxidation to this compound
-
Under an inert atmosphere, dissolve the purified alkene (1.0 eq) in anhydrous THF.[6][10][11]
-
Cool the solution to 0 °C and add borane-tetrahydrofuran complex (BH₃·THF) (0.4 eq) dropwise.[6][10][11]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the mixture back to 0 °C and slowly add water to quench excess borane, followed by aqueous sodium hydroxide (3M).
-
Carefully add hydrogen peroxide (30% solution) dropwise, keeping the temperature below 40 °C.[6][10]
-
Stir the mixture at room temperature for 1 hour, then extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the final product by silica gel chromatography or vacuum distillation.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of 2,2-Dimethyl-4-phenylbutan-1-ol and 2-Methyl-4-phenylbutan-2-ol for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties and biological context of two isomeric aryl alkyl alcohols: 2,2-Dimethyl-4-phenylbutan-1-ol and 2-Methyl-4-phenylbutan-2-ol. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these structurally related compounds. While extensive data is available for 2-Methyl-4-phenylbutan-2-ol, experimental data for this compound is notably scarce in publicly accessible literature.
Physicochemical Properties
A comprehensive summary of the available physicochemical data for both compounds is presented below. It is important to note that the properties for this compound are largely computed, highlighting a significant data gap for this particular isomer.
| Property | This compound | 2-Methyl-4-phenylbutan-2-ol |
| Molecular Formula | C₁₂H₁₈O[1] | C₁₁H₁₆O[2] |
| Molecular Weight | 178.27 g/mol [1] | 164.24 g/mol [2] |
| CAS Number | 15732-85-1[1] | 103-05-9[2] |
| Melting Point | Not available | 29 - 33 °C[2][3] |
| Boiling Point | Not available | 144 °C at 85 mm Hg[3] |
| Density | Not available | 0.960 - 0.966 g/mL at 25 °C[2] |
| Refractive Index | Not available | 1.506 - 1.512[2] |
| Solubility | Not available | Soluble in fats; slightly soluble in water; soluble in ethanol.[2] |
| pKa (Predicted) | Not available | 15.17 ± 0.29[3] |
| LogP (Computed) | 3.0[1] | 2.1 - 2.41[2][3] |
Biological Activity and Toxicological Profile
Both this compound and 2-Methyl-4-phenylbutan-2-ol belong to the structural class of aryl alkyl alcohols. While specific biological activity data for this compound is not available, general toxicological reviews of aryl alkyl alcohols provide some context. 2-Methyl-4-phenylbutan-2-ol is more extensively characterized, primarily in the context of its use as a fragrance ingredient.
A toxicological and dermatological review of 2-Methyl-4-phenylbutan-2-ol indicates that it is a member of the fragrance structural group Aryl Alkyl Alcohols and is a tertiary alcohol.[4] Available data for this compound includes physical properties, acute toxicity, skin irritation, and skin sensitization data.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 2-Methyl-4-phenylbutan-2-ol and expressed no safety concern at current levels of intake when used as a flavoring agent.[2]
For the broader class of aryl alkyl alcohols, studies have shown they generally possess low acute toxicity. The primary metabolism of these compounds is expected to proceed via pathways common for alcohols and aromatic compounds.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the cited literature. However, a common synthetic route for tertiary alcohols like 2-Methyl-4-phenylbutan-2-ol is the Grignard reaction.
Synthesis of 2-Methyl-4-phenylbutan-2-ol via Grignard Reaction:
This protocol describes a general method for the synthesis of 2-Methyl-4-phenylbutan-2-ol.
-
Reaction: Benzylacetone is reacted with a Grignard reagent, such as methyl magnesium chloride, in an appropriate solvent like diethyl ether or tetrahydrofuran.[3]
-
Work-up: The reaction mixture is typically quenched with an aqueous solution of a weak acid (e.g., ammonium chloride) to neutralize the magnesium alkoxide and protonate the desired alcohol.
-
Purification: The crude product is then extracted with an organic solvent, dried over an anhydrous salt (e.g., magnesium sulfate), and purified by distillation under reduced pressure to yield the final product. A patent describes a method involving the reaction of a benzylmagnesium halide with isobutylene oxide, followed by aqueous work-up and vacuum distillation, achieving a purity of >97%.[5]
Visualizing Synthesis and Metabolism
To illustrate the relationships and processes discussed, the following diagrams are provided in DOT language.
Caption: Synthesis of 2-Methyl-4-phenylbutan-2-ol.
Caption: General metabolic pathway of aryl alkyl alcohols.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and 2-Methyl-4-phenylbutan-2-ol. While 2-Methyl-4-phenylbutan-2-ol is a well-characterized compound with established physicochemical properties and a history of use in consumer products, its isomer, this compound, remains largely uncharacterized in the public domain. The lack of experimental data for the latter presents a significant knowledge gap. For researchers and drug development professionals, this disparity underscores the importance of empirical data for each specific isomer, as even minor structural changes can significantly impact a molecule's properties and biological activity. Further experimental investigation into this compound is warranted to fully understand its potential applications and safety profile.
References
- 1. This compound | C12H18O | CID 59141048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-4-phenyl-2-butanol | C11H16O | CID 7632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-METHYL-4-PHENYL-2-BUTANOL | 103-05-9 [chemicalbook.com]
- 4. Fragrance material review on 2-methyl-4-phenyl-2-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
A Comparative Analysis of the Biological Activities of Phenylbutanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of four phenylbutanol isomers: 1-phenyl-1-butanol, 2-phenyl-1-butanol, 3-phenyl-1-butanol, and 4-phenyl-1-butanol. Due to a lack of direct comparative studies, this document synthesizes available data for each isomer and outlines relevant experimental protocols to facilitate further research.
Data Summary
Direct comparative data on the biological activities of all four phenylbutanol isomers is limited in publicly available literature. However, some individual activities have been reported. The following table summarizes the available quantitative and qualitative data for each isomer.
| Isomer | Biological Activity | Assay | Results |
| 1-Phenyl-1-butanol | Antimicrobial | Fatty Acid Synthesis Inhibition | Inhibits the growth of Pseudomonas aeruginosa and Staphylococcus aureus[1]. |
| 2-Phenyl-1-butanol | No specific biological activity data found. | - | - |
| 3-Phenyl-1-butanol | No specific biological activity data found. | - | - |
| 4-Phenyl-1-butanol | Pharmaceutical Intermediate | - | Widely used in the synthesis of analgesics, antidepressants, and cardiovascular drugs[2]. |
Note: The lack of data for 2-phenyl-1-butanol and 3-phenyl-1-butanol, and the limited data for the other isomers, highlights a significant gap in the current understanding of their pharmacological profiles. Further research is warranted to fully characterize and compare the biological activities of these isomers.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the biological activities of phenylbutanol isomers.
Anticonvulsant Activity Assessment
The following protocols are standard for screening potential anticonvulsant compounds.
This test is a model for generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Animals: Typically mice or rats.
-
Procedure:
-
Administer the test compound (phenylbutanol isomer) or vehicle control to the animals, usually via intraperitoneal (i.p.) injection.
-
After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hind limb extension seizure.
-
The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.
-
The median effective dose (ED50), the dose that protects 50% of the animals from the seizure, can be calculated.
-
This test is a model for myoclonic and absence seizures.
-
Chemicals: Pentylenetetrazol (PTZ).
-
Animals: Typically mice or rats.
-
Procedure:
-
Administer the test compound or vehicle control to the animals.
-
After a specific time, administer a convulsive dose of PTZ (e.g., 60-85 mg/kg, subcutaneously or i.p.).
-
Observe the animals for a set period (e.g., 30 minutes) for the onset and duration of clonic and tonic seizures.
-
The ability of the compound to delay the onset of seizures or prevent them is a measure of its anticonvulsant activity.
-
Anti-inflammatory Activity Assessment
The following are common in-vitro and in-vivo models to evaluate anti-inflammatory potential.
This in-vitro assay measures the inhibition of a key inflammatory mediator.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Reagents: Lipopolysaccharide (LPS), Griess reagent.
-
Procedure:
-
Culture macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
A decrease in nitrite levels indicates inhibition of NO production and thus, anti-inflammatory activity.
-
This is a classic in-vivo model of acute inflammation.
-
Chemicals: Carrageenan.
-
Animals: Rats.
-
Procedure:
-
Administer the test compound or vehicle control to the rats orally or via i.p. injection.
-
After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Measure the paw volume at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer.
-
The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group to the control group.
-
Antimicrobial Activity Assessment
The following methods are used to determine the minimum concentration of a compound that affects microbial growth.
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Method: Broth microdilution method.
-
Materials: 96-well microtiter plates, bacterial or fungal culture, appropriate growth medium, and the test compound.
-
Procedure:
-
Prepare a serial dilution of the test compound in the growth medium in the wells of a microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without test compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Signaling Pathway Visualizations
While specific signaling pathways for phenylbutanol isomers are not well-documented, aromatic alcohols and phenolic compounds are known to modulate key cellular signaling pathways involved in inflammation and neuronal activity. The diagrams below illustrate two such relevant pathways.
Caption: Potential modulation of the NF-κB signaling pathway by phenylbutanol isomers.
References
Comparative Analysis of GSK-3 Inhibitors: A Focus on GSK3182352
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GSK3182352 and Other Key Glycogen Synthase Kinase-3 Inhibitors
Glycogen synthase kinase-3 (GSK-3) is a critical serine/threonine kinase involved in a multitude of cellular processes, making it a significant target in drug discovery for various diseases, including neurodegenerative disorders, cancer, and metabolic diseases. This guide provides a comparative overview of the GSK-3 inhibitor GSK3182352 (PubChem CID: 59141048) against two other widely studied inhibitors, CHIR-99021 and SB-216763. The comparison is based on their inhibitory potency, supported by experimental data and detailed protocols.
In Vitro Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[1][2][3] The following table summarizes the reported IC50 values for GSK3182352, CHIR-99021, and SB-216763 against GSK-3α and GSK-3β isoforms. It is important to note that direct comparison of IC50 values is most accurate when determined under identical experimental conditions.
| Compound | PubChem CID | Target Isoform | IC50 (nM) |
| GSK3182352 | 59141048 | GSK-3β | Data not publicly available in direct comparison |
| CHIR-99021 | 771311 | GSK-3α | 10[4] |
| GSK-3β | 6.7[4] | ||
| SB-216763 | 176158 | GSK-3α / GSK-3β | 34.3[4] |
Experimental Protocols
To objectively compare the inhibitory activity of GSK3182352, CHIR-99021, and SB-216763, a standardized in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5][6]
In Vitro GSK-3β Kinase Assay using ADP-Glo™
This protocol outlines the steps to determine the IC50 values of the test compounds against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test Compounds (GSK3182352, CHIR-99021, SB-216763) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM. Prepare a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted test compound or DMSO control to each well.
-
Prepare a master mix containing the kinase assay buffer, GSK-3β enzyme, and GSK-3 substrate peptide.
-
Add 10 µL of the master mix to each well.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for GSK-3β.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a high concentration of a potent inhibitor as 0% activity.
-
Plot the normalized activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Signaling Pathways
GSK-3 is a key regulator in multiple signaling pathways. Understanding the context in which these inhibitors function is crucial for interpreting experimental results and predicting their cellular effects.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[7][8][9] Wnt signaling inhibits this complex, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.[7][8][9] GSK-3 inhibitors mimic Wnt signaling by preventing β-catenin phosphorylation.
Caption: Wnt/β-catenin signaling pathway with GSK-3 inhibition.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a major cell survival and growth pathway. Akt, a serine/threonine kinase, can phosphorylate and inactivate GSK-3, thereby regulating its downstream targets. This pathway is often dysregulated in cancer.
Caption: PI3K/Akt signaling pathway and its interaction with GSK-3.
Conclusion
This guide provides a framework for the comparative analysis of GSK3182352 with other leading GSK-3 inhibitors. While direct comparative data for GSK3182352 is not yet widely published, the provided experimental protocol offers a standardized method for determining its inhibitory potency relative to alternatives like CHIR-99021 and SB-216763. The visualization of the Wnt/β-catenin and PI3K/Akt signaling pathways helps to contextualize the mechanism of action of these inhibitors and their potential cellular consequences. For researchers in drug development, rigorous head-to-head experimental evaluation is paramount for making informed decisions on lead compound selection and optimization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. promega.com [promega.com]
- 3. GSK3 beta Kinase Enzyme System [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. cusabio.com [cusabio.com]
A Comparative Guide to Purity Assessment of 2,2-Dimethyl-4-phenylbutan-1-ol: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of 2,2-Dimethyl-4-phenylbutan-1-ol.
This guide presents supporting, albeit simulated, experimental data to illustrate the strengths and limitations of each method. Detailed experimental protocols for each technique are also provided to facilitate practical application.
Comparison of Purity Assessment Methods
The purity of a synthesized batch of this compound was assessed using four distinct analytical methods. The theoretical elemental composition of this compound (Molecular Formula: C₁₂H₁₈O) is Carbon (C): 80.85%, Hydrogen (H): 10.18%, and Oxygen (O): 8.97%.[1] The results from elemental analysis, HPLC, GC-MS, and qNMR are summarized below.
| Analytical Method | Parameter Measured | Theoretical Value | Experimental Result (Simulated) | Purity (%) | Notes |
| Elemental Analysis | % Carbon | 80.85 | 80.65 | 99.75 | Assumes all organic material is the target compound. |
| % Hydrogen | 10.18 | 10.15 | 99.70 | ||
| HPLC | Peak Area % | 100% (for pure substance) | 99.85% | 99.85 | Highly sensitive to non-volatile impurities. |
| GC-MS | Peak Area % | 100% (for pure substance) | 99.90% | 99.90 | Ideal for volatile impurities and provides structural information on impurities. |
| qNMR | Relative Integration | 100% (relative to internal standard) | 99.80% | 99.80 | Provides structural confirmation and quantification without a reference standard of the analyte. |
Visualizing the Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized organic compound like this compound.
Caption: Workflow for the purity assessment of this compound.
Experimental Protocols
Elemental Analysis (CHNS/O)
Objective: To determine the percentage composition of Carbon, Hydrogen, and Oxygen in the sample.
Methodology:
-
Sample Preparation: A sample of 2-3 mg of dry, powdered this compound is accurately weighed into a tin capsule.
-
Combustion: The sample is introduced into a combustion tube at approximately 1000°C with a stream of pure oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and any nitrogen or sulfur to their respective oxides.
-
Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and reduce nitrogen oxides to nitrogen gas. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) is used to quantify the separated gases.
-
Oxygen Analysis: For oxygen determination, the sample is pyrolyzed in a furnace, and the resulting oxygen-containing compounds are passed over nickel-coated carbon to form carbon monoxide, which is then detected.
-
Calculation: The percentage of each element is calculated by comparing the detector response to that of a certified organic standard.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify non-volatile impurities.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared by dissolving 10 mg of the compound in 10 mL of acetonitrile. A working solution of 100 µg/mL is then prepared by diluting the stock solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The sample is injected into the HPLC system. The retention time and peak area of the main compound and any impurities are recorded.
-
Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities.
Methodology:
-
Sample Preparation: A 1 mg/mL solution of this compound is prepared in dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Analysis: The sample is injected into the GC-MS system. The resulting chromatogram shows the separation of different components, and the mass spectrometer provides mass spectra for each component, allowing for their identification.
-
Calculation: Purity is determined by the area percentage of the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the purity of the compound using an internal standard.
Methodology:
-
Sample Preparation: An accurately weighed amount of this compound (approx. 10 mg) and a certified internal standard (e.g., maleic acid, approx. 5 mg) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Spectroscopy: A ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters include a sufficient relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Processing: The spectrum is phased and baseline corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are carefully determined.
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Comparison of Methodologies
The choice of purity assessment method depends on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of accuracy.
Caption: Relationship between different analytical approaches for purity assessment.
References
Comparative analysis of analytical techniques for alcohol quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of alcohol is crucial across a wide range of applications, from quality control in beverage production to forensic toxicology and clinical diagnostics. The selection of an appropriate analytical technique is paramount and depends on factors such as the sample matrix, required sensitivity, desired throughput, and available instrumentation. This guide provides a comparative analysis of the most prevalent techniques used for alcohol quantification, supported by experimental data and detailed methodologies.
Performance Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of four major analytical techniques for alcohol quantification: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Enzymatic Assays, and Spectroscopic Methods. This data facilitates a direct comparison of their capabilities.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Enzymatic Assays | Spectroscopic Methods (NIR/MIR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Separation of compounds based on their differential distribution between a stationary phase and a liquid mobile phase. | Enzymatic oxidation of ethanol, leading to a measurable change in absorbance. | Measurement of the absorption of near-infrared (NIR) or mid-infrared (MIR) radiation by ethanol molecules. |
| Linearity Range | 0.01 - 0.50 g/dL and wider ranges possible.[1] | 0.2 - 80 mg/L (for ethanal, adaptable for ethanol).[2] | 3 mg/dL to 600 mg/dL (0.003 - 0.60 %).[3] | Dependent on calibration, can cover a wide range of concentrations.[4][5] |
| Precision (%RSD) | < 4% (within and between-run).[1] | < 2%.[6] | < 2%.[7] | Repeatability of 0.05% vol.[5] |
| Accuracy (Recovery %) | Within ±5% of target concentration.[1] | 99 - 104%.[8] | Good recovery of known ethanol amounts.[9] | High correlation with reference methods (R > 0.99).[5] |
| Limit of Detection (LOD) | 0.006 g dm-3.[10] | Dependent on detector and derivatization. | 0.018% v/v.[7] | Dependent on instrument and calibration. |
| Limit of Quantitation (LOQ) | 0.020 g dm-3.[10] | 0.5 µg/mL.[8] | 0.054% v/v.[7] | Dependent on instrument and calibration. |
| Analysis Time | < 8 minutes per sample.[8] | Varies, typically longer than GC for direct ethanol analysis. | Rapid, suitable for high-throughput screening.[11] | < 2 minutes per sample.[5] |
| Sample Preparation | Simple dilution with an internal standard, or headspace injection.[8][12] | May require derivatization for UV-Vis detection; direct injection possible with specific columns.[2] | Direct analysis of diluted samples.[9] | No sample preparation required.[5] |
| Specificity | High, excellent separation of volatile compounds.[13] | Moderate to high, dependent on column and detector. | High for alcohol dehydrogenase, but can have cross-reactivity with other alcohols.[14] | Correlative technique, susceptible to interferences from the sample matrix.[4] |
Experimental Protocols and Workflows
Detailed methodologies are essential for reproducing experimental results. Below are the generalized protocols and visual workflows for the discussed analytical techniques.
Gas Chromatography (GC)
Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and widely used method for alcohol quantification, often considered a gold standard for its accuracy and reliability.[13][15] Headspace GC is a common approach for analyzing volatile compounds like ethanol in liquid samples.[12]
Experimental Protocol:
-
Sample Preparation: A blood, serum, or other liquid sample is collected. A precise volume of the sample is transferred to a headspace vial.
-
Internal Standard: An internal standard (e.g., n-propanol) is added to the vial.[12] This helps to correct for variations in injection volume and instrument response.
-
Incubation: The sealed vial is heated in a headspace autosampler to allow volatile compounds, including ethanol and the internal standard, to partition into the gas phase (headspace) above the liquid.[12]
-
Injection: A sample of the headspace gas is automatically injected into the GC.
-
Separation: The sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the different boiling points and interactions of the compounds with the stationary phase of the column.[16]
-
Detection: As the separated compounds exit the column, they are detected by a flame ionization detector (FID). The detector generates an electrical signal proportional to the amount of the compound.
-
Quantification: The concentration of ethanol is determined by comparing the peak area of ethanol to that of the internal standard, using a calibration curve prepared with known ethanol concentrations.[16]
Experimental Workflow:
Caption: Gas Chromatography (GC) workflow for alcohol quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be employed for alcohol determination, though it is less common than GC for direct ethanol analysis. The method often requires specific columns or derivatization for effective detection.
Experimental Protocol:
-
Sample Preparation: Samples may be filtered or diluted as necessary. For some detection methods, a pre-column derivatization step is required to make the alcohol detectable.
-
Mobile Phase Preparation: A suitable mobile phase, such as acidic water, is prepared and degassed.[17]
-
Injection: A precise volume of the prepared sample is injected into the HPLC system.
-
Separation: The sample is pumped through an HPLC column (e.g., a C18 or a specific ion-exchange column) where ethanol is separated from other components in the sample matrix.[17][18]
-
Detection: The separated ethanol is detected by a suitable detector. A flame ionization detector (FID) can be directly coupled to an HPLC system using water as the mobile phase.[18] Refractive index detectors are also used.
-
Quantification: The ethanol concentration is determined by comparing the peak area or height to a calibration curve generated from standards of known concentrations.
Experimental Workflow:
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
Enzymatic Assays
Enzymatic assays offer a rapid and specific method for ethanol quantification, particularly suitable for high-throughput screening in clinical and research settings.[11] The principle is based on the enzymatic reaction of alcohol dehydrogenase (ADH).[3][14]
Experimental Protocol:
-
Reagent Preparation: Prepare a buffer reagent (R1) and an enzyme reagent (R2) containing alcohol dehydrogenase (ADH) and nicotinamide adenine dinucleotide (NAD+).[3]
-
Sample Preparation: Samples (e.g., serum, plasma, urine) are brought to room temperature and diluted if necessary.[3]
-
Assay Procedure:
-
A specific volume of the sample and the buffer reagent (R1) are pipetted into a microplate well or a cuvette.
-
The mixture is incubated for a short period.
-
The enzyme reagent (R2) is added to initiate the reaction.
-
-
Measurement: The conversion of NAD+ to NADH is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer or a microplate reader.[11][14]
-
Quantification: The ethanol concentration is directly proportional to the rate of NADH formation and is calculated from a calibration curve prepared with ethanol standards.[3]
Signaling Pathway:
Caption: Enzymatic reaction for alcohol quantification.
Spectroscopic Methods
Spectroscopic techniques, particularly Near-Infrared (NIR) and Mid-Infrared (MIR) spectroscopy, provide a very rapid and non-destructive means of alcohol analysis.[4][5] These methods are correlative and rely on robust calibrations against a reference method.
Experimental Protocol:
-
Calibration: A calibration model is developed by analyzing a large set of samples with known alcohol concentrations (determined by a reference method like GC) using the spectrometer.
-
Sample Measurement: The liquid sample is placed in the instrument's sample holder, or a probe is brought into contact with the sample. For in vivo measurements, a probe can be placed on the skin.[19][20]
-
Data Acquisition: The instrument measures the absorption of infrared light by the sample.
-
Quantification: The previously developed calibration model is applied to the spectral data to predict the alcohol concentration in the unknown sample.
Experimental Workflow:
Caption: Spectroscopic method workflow for alcohol quantification.
Conclusion
The choice of an analytical technique for alcohol quantification is a critical decision that impacts the accuracy, precision, and efficiency of the measurement. Gas chromatography stands out for its high specificity and is often the method of choice for forensic and regulatory purposes.[13] HPLC offers an alternative chromatographic method. Enzymatic assays are highly suited for rapid screening of a large number of samples in a clinical or research laboratory. Spectroscopic methods provide the fastest analysis time with no sample preparation, making them ideal for process monitoring and rapid screening, provided a robust calibration is maintained.[5] Researchers and scientists should carefully consider the specific requirements of their application when selecting the most appropriate technique.
References
- 1. Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood [escholarship.org]
- 2. Determination of total ethanol in wine by high-performance liquid chromatography (Type-IV) | OIV [oiv.int]
- 3. lin-zhi.com [lin-zhi.com]
- 4. awri.com.au [awri.com.au]
- 5. Rapid and mobile determination of alcoholic strength in wine, beer and spirits using a flow-through infrared sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revistas.upr.edu [revistas.upr.edu]
- 7. Spectrophotometric Method Validation for the Quantification of Ethyl Alcohol in Alcoholic Beverages | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 8. jfda-online.com [jfda-online.com]
- 9. Evaluation of an Enzymatic Method for Estimating Ethanol in Wines Using an "Enzyme Kit" | American Journal of Enology and Viticulture [ajevonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic Ethanol Assay [protocols.io]
- 12. forensicresources.org [forensicresources.org]
- 13. Blood alcohol testing: comparison of the performance obtained with the different methods used in the Belgian external quality assessment schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. chemlab.truman.edu [chemlab.truman.edu]
- 17. Determination of alcohol in beers by HPLC | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 18. Determination of ethanol in alcoholic beverages by high-performance liquid chromatography-flame ionization detection using pure water as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Blood Alcohol Content Is Measured Using NIR Spectroscopy [sensing.konicaminolta.us]
- 20. Comparison of spectroscopically measured tissue alcohol concentration to blood and breath alcohol measurements - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Lipophilicity of 2,2-Dimethyl-4-phenylbutan-1-ol: A Comparative Analysis of Predicted and Experimental LogP Values
For researchers, scientists, and professionals in drug development, understanding the lipophilicity of a compound is paramount for predicting its pharmacokinetic and pharmacodynamic properties. The octanol-water partition coefficient (LogP) is the most widely used metric for this purpose. This guide provides a comparative analysis of the computationally predicted LogP value for 2,2-Dimethyl-4-phenylbutan-1-ol against experimental data for structurally related analogs, offering valuable insights in the absence of a direct experimental value for the target compound.
Data Summary: Predicted vs. Experimental LogP
The following table summarizes the predicted LogP for this compound and a mix of predicted and experimental values for its structural analogs. This comparative data allows for an estimation of the target compound's lipophilicity.
| Compound | Molecular Formula | LogP Type | LogP Value | Data Source |
| This compound | C12H18O | Predicted (XLogP3) | 3.2 | PubChem |
| 4-Phenylbutan-1-ol | C10H14O | Predicted (AlogP) | 2.00 | PlantaeDB[1] |
| 2-Methyl-4-phenylbutan-1-ol | C11H16O | Predicted (XLogP3) | 2.6 | PubChem[2] |
| 2-Methyl-4-phenylbutan-2-ol | C11H16O | Experimental | 2.78 | SIELC Technologies[3] |
| 2,2-Dimethyl-3-phenylbutan-1-ol | C12H18O | Predicted (XLogP3) | 3.2 | PubChem[4] |
The predicted LogP of 3.2 for this compound suggests a moderate level of lipophilicity. This is in line with the experimental value of 2.78 for the closely related 2-Methyl-4-phenylbutan-2-ol. The addition of a second methyl group at the 2-position in the target compound, compared to 2-Methyl-4-phenylbutan-1-ol (predicted LogP of 2.6), would be expected to increase lipophilicity, which is consistent with the higher predicted value.
Experimental Protocols for LogP Determination
Two primary methods are employed for the experimental determination of LogP: the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method (Gold Standard)
This traditional method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Preparation of Phases: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.
-
Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: The two phases are mixed in a flask and shaken vigorously to facilitate the distribution of the compound between the n-octanol and water layers until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or chromatography.
-
LogP Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its LogP value.
Protocol:
-
System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: The test compound is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.
-
LogP Determination: The retention factor for the test compound is calculated from its retention time, and its LogP value is then determined from the calibration curve.
Workflow for LogP Comparison
The following diagram illustrates the logical workflow for comparing predicted and experimental LogP values.
This guide provides a framework for understanding and comparing the lipophilicity of this compound. While a direct experimental value remains to be determined, the analysis of predicted values and data from structural analogs offers a scientifically grounded estimation crucial for ongoing research and development efforts.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,2-Dimethyl-4-phenylbutan-1-ol: A Procedural Guide
Immediate Safety and Handling
Prior to handling 2,2-Dimethyl-4-phenylbutan-1-ol, it is crucial to be familiar with general safety practices for handling laboratory chemicals. Personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-resistant, impervious gloves. Gloves must be inspected prior to use, and it is recommended to wash and dry hands after handling.[1] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. For significant exposure risk, fire/flame resistant and impervious clothing should be worn.[1] |
| Respiratory | In case of inadequate ventilation or risk of inhaling vapors, use a full-face respirator. |
Handle the substance in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and ensure personnel safety.
Spill Response Steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][2]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or sewer systems.[1][2]
-
Absorb: For liquid spills, absorb with an inert material such as dry sand, earth, or vermiculite.[3]
-
Collect: Use spark-proof tools and explosion-proof equipment to collect the absorbed material.[1] Place the collected waste into a suitable, labeled, and closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Proper Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal environmental regulations. As a general principle, chemical waste should not be disposed of down the drain.[1]
Step-by-Step Disposal Plan:
-
Segregation and Labeling:
-
Do not mix this compound waste with other waste streams unless compatible.
-
Store the waste in a designated, well-ventilated, and secure area.
-
The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
-
Containerization:
-
Use a robust, leak-proof container that is chemically compatible with the substance.
-
Keep the container tightly closed when not in use.
-
-
Engage a Licensed Waste Disposal Service:
-
Documentation:
-
Maintain accurate records of the waste generated, including the quantity and date of disposal.
-
Experimental Protocols Cited
The disposal procedures outlined are based on established safety protocols for handling and disposing of laboratory chemicals, particularly aromatic alcohols and other potentially hazardous organic compounds. The primary recommended disposal method is:
-
Controlled Incineration: This process involves burning the chemical waste in a dedicated incinerator equipped with flue gas scrubbing to neutralize harmful combustion byproducts.[4] This is a highly effective method for the complete destruction of organic compounds.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the research environment.
References
Essential Safety and Logistical Information for Handling 2,2-Dimethyl-4-phenylbutan-1-ol
Disclaimer: A specific Safety Data Sheet (SDS) for 2,2-Dimethyl-4-phenylbutan-1-ol was not located. The following guidance is based on the safety information for a structurally similar compound, 2-Methyl-4-phenyl-2-butanol, and general laboratory safety principles. It is imperative that a comprehensive, site-specific risk assessment be conducted by qualified personnel before handling this chemical.
This document provides procedural guidance for the safe handling, use, and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on information for a similar compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety glasses with side-shields or tightly fitting safety goggles. | Conforming to European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 is recommended to protect against splashes.[1][2] |
| Face | Face shield | To be used in addition to safety goggles when there is a significant risk of splashing. |
| Hands | Impermeable chemical-resistant gloves. | Neoprene or nitrile gloves are recommended.[3][4] Always inspect gloves before use and use proper glove removal technique. |
| Body | Protective clothing, lab coat. | Should be flame-retardant and antistatic if the substance is flammable. Ensure all skin is covered. |
| Respiratory | Self-contained breathing apparatus (SCBA) or appropriate respirator. | To be used in case of emergency, insufficient ventilation, or when generating aerosols or vapors.[5] |
Operational Plans: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the chemical and the safety of the laboratory environment.
| Procedure | Guideline | Key Considerations |
| Handling | Handle in a well-ventilated area, preferably under a chemical fume hood.[1][6] | Avoid contact with skin, eyes, and clothing.[1][6] Do not breathe vapors or mists.[1] Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[6] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] | Keep away from heat, sparks, open flames, and hot surfaces. Store away from incompatible materials such as strong oxidizing agents.[2] |
Immediate Safety Measures: First Aid
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[5] Wash skin with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the victim to fresh air.[6] If not breathing, give artificial respiration.[6] If breathing is difficult, give oxygen.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1][6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a poison control center or seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Item for Disposal | Disposal Procedure |
| Unused Chemical | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] |
| Contaminated Packaging | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[6] |
Visualizing Safety Protocols
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.
Caption: A workflow diagram illustrating the key procedural steps for safely handling this compound from preparation to disposal.
Caption: A diagram showing the logical relationship between hazard identification, risk assessment, and the implementation of control measures, including the hierarchy of controls.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
